molecular formula C89H156N26O25 B15552485 N-tetradecyl-pSar25

N-tetradecyl-pSar25

Cat. No.: B15552485
M. Wt: 1990.4 g/mol
InChI Key: BAAVFGUHBKKZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tetradecyl-pSar25 is a useful research compound. Its molecular formula is C89H156N26O25 and its molecular weight is 1990.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C89H156N26O25

Molecular Weight

1990.4 g/mol

IUPAC Name

N-methyl-2-(methylamino)-N-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-oxo-2-(tetradecylamino)ethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C89H156N26O25/c1-27-28-29-30-31-32-33-34-35-36-37-38-39-91-65(116)41-92(3)67(118)43-94(5)69(120)45-96(7)71(122)47-98(9)73(124)49-100(11)75(126)51-102(13)77(128)53-104(15)79(130)55-106(17)81(132)57-108(19)83(134)59-110(21)85(136)61-112(23)87(138)63-114(25)89(140)64-115(26)88(139)62-113(24)86(137)60-111(22)84(135)58-109(20)82(133)56-107(18)80(131)54-105(16)78(129)52-103(14)76(127)50-101(12)74(125)48-99(10)72(123)46-97(8)70(121)44-95(6)68(119)42-93(4)66(117)40-90-2/h90H,27-64H2,1-26H3,(H,91,116)

InChI Key

BAAVFGUHBKKZDF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

N-tetradecyl-pSar25: A Technical Guide to a Promising PEG Alternative in Lipid Nanoparticle-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tetradecyl-pSar25 is a polysarcosine (pSar)-based lipid conjugate emerging as a compelling alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, particularly mRNA delivery. This technical guide provides an in-depth overview of this compound, consolidating key physicochemical data, detailed experimental protocols, and an exploration of the relevant biological pathways. Polysarcosine lipids, such as this compound, offer the potential for enhanced transfection efficiency and a more favorable safety profile, addressing some of the challenges associated with PEGylation, including the potential for immunogenicity.

Introduction

Lipid nanoparticles have become the leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. A critical component of these formulations has been the inclusion of PEGylated lipids, which provide a hydrophilic corona to the LNP surface, enhancing stability and prolonging circulation time. However, the repeated administration of PEGylated formulations has been linked to the production of anti-PEG antibodies, which can lead to accelerated blood clearance and potential hypersensitivity reactions.

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has garnered significant interest as a "stealth" polymer alternative to PEG.[1] pSar is biocompatible and biodegradable, and its use in LNP formulations may mitigate the immunogenicity concerns associated with PEG.[1] this compound is a specific pSar-lipid conjugate, featuring a C14 alkyl chain (tetradecyl) as the hydrophobic lipid anchor and a polysarcosine polymer of 25 repeating units.

This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a comprehensive resource to understand and potentially implement this technology.

Physicochemical Properties and Comparative Data

The incorporation of this compound into LNP formulations influences their physicochemical characteristics, which in turn dictates their biological activity. The following tables summarize quantitative data from studies comparing pSar-LNPs with their PEGylated counterparts.

Table 1: Physicochemical Characteristics of pSar-LNPs vs. PEG-LNPs
FormulationPolymer-Lipid ComponentHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
SM-102 LNPs DMG-PEG 2000~85< 0.280-90[2]
C14-pSar25> 500--[2]
DMG-pSar25~100< 0.280-90[2]
ALC-0315 LNPs ALC-0159 (PEG)~85< 0.280-90[2]
C14-pSar25> 500--[2]
DMG-pSar25~150< 0.280-90[2]

Note: The larger size observed for C14-pSar25 in these studies led to its exclusion from further investigation in the cited work. However, this highlights the importance of the lipid anchor structure in determining particle size.

Table 2: In Vitro and In Vivo Performance of pSar-LNPs vs. PEG-LNPs
LNP SystemPolymer-LipidIn Vitro Transfection (Relative Luminescence)In Vivo Protein Expression (hEPO in muscle)Pro-inflammatory Cytokine SecretionReference
ALC-0315 LNPs ALC-0159 (PEG)-Baseline-[2]
DMG-pSar25-Significantly Higher vs. PEGReduced vs. PEG[2][3]
SM-102 LNPs DMG-PEG 2000BaselineBaselineBaseline[2][3]
DMG-pSar25Similar to PEGSimilar to PEGReduced vs. PEG[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and evaluation of this compound-containing LNPs.

Lipid Nanoparticle Formulation

LNPs encapsulating mRNA are typically formed by the rapid mixing of a lipid-containing organic phase (ethanol) with an aqueous phase containing the mRNA at a low pH. Microfluidic mixing is a highly reproducible method for this process.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure (Microfluidic Mixing):

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol to achieve the desired stock concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A common molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:polymer-lipid).[2] For ALC-0315 based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 has been used.[2]

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

    • Set the total flow rate and the flow rate ratio. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).[2]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

Zeta Potential:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using an appropriate instrument.

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add buffer without the lytic agent to measure the amount of unencapsulated mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

In Vitro Transfection

Materials:

  • Cells in culture (e.g., HeLa, HEK293T)

  • mRNA-LNPs

  • Cell culture medium

  • Luciferase assay reagent (if using luciferase reporter mRNA)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Analysis:

    • If using a reporter gene like luciferase, lyse the cells and measure the reporter protein activity according to the manufacturer's protocol.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound-containing LNPs involves both the physicochemical properties of the nanoparticles and their interaction with cellular machinery.

Cellular Uptake and Endosomal Escape

The primary route of LNP entry into cells is through endocytosis. The "stealth" properties conferred by the hydrophilic polysarcosine shell are thought to reduce opsonization (the process of marking particles for phagocytosis), thereby prolonging circulation time and allowing for accumulation in target tissues.

Once inside the cell, the LNPs are trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the ionizable lipid, leading to a net positive charge on the LNP. This is hypothesized to facilitate the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, a critical step for successful protein translation.

G cluster_extracellular Extracellular Space cluster_cell Cell LNP pSar-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome 2. Trafficking Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release 3. Endosomal Escape (Ionizable Lipid Protonation) Cytoplasm Cytoplasm Translation Translation mRNA_Release->Translation 4. mRNA in Cytoplasm Protein Protein Expression Translation->Protein G cluster_endosome Endosome cluster_cytoplasm Cytoplasm mRNA_Endosome mRNA TLR TLR3, 7, 8 Signaling_Cascade_1 Signaling Cascade (e.g., MyD88, TRIF) TLR->Signaling_Cascade_1 Recognition Transcription_Factors Transcription Factors (e.g., IRF3/7, NF-κB) Signaling_Cascade_1->Transcription_Factors mRNA_Cytoplasm mRNA RLR RIG-I, MDA5 Signaling_Cascade_2 Signaling Cascade (e.g., MAVS) RLR->Signaling_Cascade_2 Recognition Signaling_Cascade_2->Transcription_Factors Cytokine_Production Type I IFN & Cytokine Production Transcription_Factors->Cytokine_Production

References

Synthesis of N-tetradecyl-pSar25: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and application of N-tetradecyl-pSar25, a prominent polysarcosine-based lipid conjugate. As an alternative to traditional PEGylated lipids, this compound is gaining significant attention in the field of drug delivery, particularly for lipid nanoparticle (LNP) formulations used in mRNA-based therapeutics. This document provides a comprehensive overview of its synthesis, key physicochemical properties, and its role in overcoming critical barriers in drug delivery.

Physicochemical Properties of this compound

This compound is a polypeptoid-lipid conjugate consisting of a hydrophilic polysarcosine (pSar) polymer chain with a degree of polymerization of 25 (pSar25) and a hydrophobic N-tetradecyl (C14) alkyl tail. This amphiphilic nature is crucial for its function in self-assembling nanoparticle systems.

PropertyValueSource
Molecular Formula C89H156N26O25[1]
Percent Composition C 53.71%, H 7.90%, N 18.30%, O 20.10%[1]
Purity >99%[1]
Appearance Solid[2]
Storage Temperature -20°C[1]
Stability 1 Year
Hygroscopic No
Light Sensitive No

Core Synthesis: Ring-Opening Polymerization

The primary synthetic route to this compound is through the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA). This "living" polymerization technique allows for precise control over the polymer chain length. The polymerization is initiated by a primary amine, in this case, tetradecylamine (B48621), which becomes covalently linked to the C-terminus of the resulting polysarcosine chain.

A generalized reaction scheme is as follows:

Synthesis SarNCA Sarcosine N-Carboxyanhydride (Sar-NCA) PSar This compound SarNCA->PSar Ring-Opening Polymerization n Initiator Tetradecylamine Tetradecylamine Tetradecylamine->PSar

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of polysarcosine-lipid conjugates via ROP of Sar-NCA.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Tetradecylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Initiator Solution: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a calculated amount of tetradecylamine in anhydrous DMF. The amount of initiator will determine the final molecular weight of the polymer, based on the monomer-to-initiator ratio (e.g., a 25:1 ratio for pSar25).

  • Polymerization: In a separate flame-dried Schlenk flask, dissolve the desired amount of Sar-NCA in anhydrous DMF. With vigorous stirring, add the tetradecylamine solution dropwise to the Sar-NCA solution at room temperature.

  • Reaction Monitoring: The polymerization progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA ring C=O stretching bands (around 1785 and 1850 cm⁻¹). The reaction is typically allowed to proceed for several hours to ensure complete conversion.

  • Precipitation and Purification: Once the reaction is complete, the polymer is precipitated by adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether. The precipitated this compound is then collected by filtration or centrifugation.

  • Washing and Drying: The collected polymer is washed multiple times with anhydrous diethyl ether to remove any unreacted monomer and initiator. The purified product is then dried under high vacuum to yield a solid.

Characterization:

The successful synthesis and purity of this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and determine the degree of polymerization by comparing the integral of the polymer backbone protons to the protons of the tetradecyl chain.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight distribution and confirm the presence of the desired product.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI), which is a measure of the uniformity of the polymer chain lengths. A low PDI (typically < 1.2) indicates a well-controlled polymerization.

Application in mRNA Delivery: Lipid Nanoparticle Formulation and Cellular Uptake

This compound is a critical component in the formulation of lipid nanoparticles for the delivery of mRNA therapeutics. It serves as a "stealth" agent, forming a hydrophilic corona on the surface of the LNP. This polysarcosine layer sterically hinders the adsorption of opsonins (blood proteins), thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.

Experimental Workflow: LNP Formulation

The formulation of pSar-LNPs encapsulating mRNA typically involves a rapid mixing process using a microfluidic device.

LNP_Workflow cluster_lipids Lipid Mixture in Ethanol cluster_mrna Aqueous Phase Ionizable_Lipid Ionizable Lipid Microfluidic_Mixing Microfluidic Mixing Ionizable_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Microfluidic_Mixing pSar_Lipid This compound pSar_Lipid->Microfluidic_Mixing mRNA mRNA in Aqueous Buffer (low pH) mRNA->Microfluidic_Mixing Dialysis Dialysis/ Purification Microfluidic_Mixing->Dialysis Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization Final_LNP pSar-LNP-mRNA Characterization->Final_LNP

Figure 2: Experimental workflow for the formulation of pSar-LNP-mRNA.

Signaling Pathway: Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm of target cells by pSar-LNPs involves a multi-step process.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP pSar-LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis ApoE Binding & Receptor-Mediated Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Ribosomal Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Figure 3: Cellular uptake and endosomal escape pathway of pSar-LNP-mRNA.

Upon administration, pSar-LNPs circulate in the bloodstream. The polysarcosine corona minimizes protein binding, allowing for extended circulation. The nanoparticles are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis. Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the ionizable lipid component of the LNP. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm. In the cytoplasm, the mRNA is translated by ribosomes to produce the desired therapeutic protein.

Conclusion

This compound represents a significant advancement in the field of drug delivery, offering a biocompatible and effective alternative to PEGylated lipids. The synthetic methodology, primarily through the controlled ring-opening polymerization of Sar-NCA, allows for the production of well-defined polymers. Its incorporation into lipid nanoparticles enhances their pharmacokinetic profile and facilitates the successful intracellular delivery of mRNA. This technical guide provides a foundational understanding for researchers and professionals working on the development of next-generation nucleic acid therapies.

References

An In-depth Technical Guide to the Mechanism of Action of N-tetradecyl-pSar25 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-tetradecyl-pSar25, a polysarcosine-based lipid excipient, in the context of drug delivery, with a particular focus on its role in lipid nanoparticle (LNP) formulations for messenger RNA (mRNA) therapeutics.

Core Concept: Polysarcosine as a Stealth Moiety in Lipid Nanoparticles

This compound is a key component in the evolution of lipid-based drug delivery systems, serving as a biocompatible and highly effective alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids. Polysarcosine (pSar) is a polypeptoid, a polymer composed of N-methylated glycine (B1666218) units. When conjugated to a lipid anchor, such as the N-tetradecyl chain, it forms a pSar-lipid that can be incorporated into the lipid shell of nanoparticles. This pSar layer provides a hydrophilic shield, offering "stealth" characteristics that prevent nanoparticle aggregation and reduce recognition by the immune system, thereby prolonging circulation time and enhancing the delivery of therapeutic payloads to target cells.[1][2]

Recent studies have demonstrated that LNP formulations incorporating this compound exhibit superior or comparable mRNA delivery efficiency and a more favorable safety profile when compared to their PEGylated counterparts.[3][4]

Physicochemical Properties of this compound Formulated LNPs

The physicochemical characteristics of LNPs are critical determinants of their stability, in vivo behavior, and transfection efficiency. The incorporation of this compound allows for the tuning of these properties.

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Polysarcosine Lipids
pSar Lipid (2.5 mol%)Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
C14-pSar25 100.3 ± 2.50.12 ± 0.0188.7 ± 2.1-2.3 ± 0.5
C16-pSar25199.5 ± 5.80.15 ± 0.0285.4 ± 3.2-3.1 ± 0.4
C18-pSar25210.1 ± 7.20.16 ± 0.0283.2 ± 2.8-3.5 ± 0.6
DMG-pSar2598.7 ± 3.10.11 ± 0.0190.1 ± 1.9-1.8 ± 0.3
TETAMINE-pSar25155.6 ± 4.70.14 ± 0.0286.5 ± 2.52.1 ± 0.2
DOPE-pSar2582.4 ± 2.90.10 ± 0.0170.3 ± 4.1-2.8 ± 0.5
ALC-0159 (PEG)85.1 ± 2.60.11 ± 0.0192.3 ± 1.5-2.1 ± 0.4

Data extracted from Kang, D.D., et al. (2024).[4]

Table 2: Physicochemical Properties of SM-102-based LNPs with Polysarcosine Lipids
pSar Lipid (2.5 mol%)Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
C14-pSar25 95.8 ± 3.80.11 ± 0.0289.2 ± 2.31.2 ± 0.3
C16-pSar25188.7 ± 6.10.14 ± 0.0286.1 ± 2.90.8 ± 0.4
C18-pSar25201.4 ± 7.50.15 ± 0.0384.5 ± 3.10.5 ± 0.5
DMG-pSar2593.2 ± 3.50.10 ± 0.0191.5 ± 1.81.5 ± 0.2
TETAMINE-pSar25149.8 ± 5.20.13 ± 0.0287.8 ± 2.63.2 ± 0.3
DOPE-pSar2580.1 ± 3.00.09 ± 0.0188.9 ± 2.01.0 ± 0.4
DMG-PEG 200081.5 ± 2.90.10 ± 0.0193.1 ± 1.41.3 ± 0.3

Data extracted from Kang, D.D., et al. (2024).[4]

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The therapeutic efficacy of LNP-delivered mRNA hinges on a multi-step process that begins with administration and culminates in the translation of the mRNA into protein within the cytoplasm of target cells.

Cellular Uptake Pathway

LNPs are internalized by cells primarily through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the LNP.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Interior LNP pSar-LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion Cytosol Cytosol LateEndosome->Cytosol Endosomal Escape (Critical Step) Translation mRNA Translation (Protein Synthesis) Cytosol->Translation

Cellular uptake and intracellular trafficking of pSar-LNPs.
Endosomal Escape: The Critical Hurdle

A major bottleneck for the efficacy of LNP-based therapies is the release of the mRNA payload from the endosome into the cytoplasm. Failure to escape results in the degradation of the mRNA within the lysosome. The precise mechanism by which pSar-LNPs facilitate endosomal escape is an area of active research, but it is believed to be a multi-factorial process influenced by the ionizable lipid component of the LNP.

Upon endosomal maturation, the pH within the endosome decreases. This acidic environment protonates the ionizable lipid, leading to a net positive charge. This charge switch is thought to promote the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures that ultimately result in the release of the mRNA cargo into the cytosol. While the polysarcosine shell's primary role is to provide stealth characteristics in circulation, its influence on the endosomal escape process is a subject of ongoing investigation. It is hypothesized that the flexible and dynamic nature of the pSar chains may facilitate the necessary lipid rearrangements for membrane fusion and payload release.

G cluster_endosome Late Endosome (Acidic pH) LNP pSar-LNP (Protonated Ionizable Lipid) EndosomalMembrane Endosomal Membrane (Anionic Lipids) LNP->EndosomalMembrane Electrostatic Interaction Destabilization Membrane Destabilization & Non-bilayer Structure Formation EndosomalMembrane->Destabilization Release mRNA Release Destabilization->Release Cytosol Cytosol Release->Cytosol

Proposed mechanism of pSar-LNP endosomal escape.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the formulation and characterization of this compound-containing LNPs.

LNP Formulation

Objective: To prepare LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a specific molar ratio (e.g., 50:10:37.5:2.5).

  • Prepare an aqueous phase containing the mRNA in citrate buffer.

  • Set the flow rates of the microfluidic device for the lipid-ethanol phase and the aqueous mRNA phase (e.g., a 3:1 aqueous to organic flow rate ratio).

  • Inject the two solutions into the microfluidic device for rapid mixing and LNP self-assembly.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS at 4°C for at least 6 hours to remove ethanol and non-encapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

G LipidEthanol Lipids in Ethanol (Ionizable, DSPC, Cholesterol, pSar-Lipid) Microfluidic Microfluidic Mixing LipidEthanol->Microfluidic mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.0) mRNA_Aqueous->Microfluidic Dialysis Dialysis (vs. PBS) Microfluidic->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration FinalLNP Final LNP Formulation Filtration->FinalLNP

Workflow for LNP formulation.
Physicochemical Characterization

Objective: To determine the size, polydispersity index (PDI), and zeta potential of the formulated LNPs.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).

Procedure:

  • Size and PDI Measurement:

    • Dilute the LNP formulation in PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (size) and PDI using DLS at 25°C.

    • Perform measurements in triplicate.

  • Zeta Potential Measurement:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Transfer the diluted sample to a disposable folded capillary cell.

    • Measure the electrophoretic mobility and calculate the zeta potential at 25°C.

    • Perform measurements in triplicate.

mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Method: RiboGreen assay.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • In a 96-well plate, add the LNP samples.

  • To determine the amount of free (unencapsulated) mRNA, add RiboGreen reagent to the LNP samples and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • To determine the total amount of mRNA, first lyse the LNPs by adding Triton X-100 to a separate set of LNP samples, then add the RiboGreen reagent and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Conclusion

This compound represents a significant advancement in the field of lipid-based drug delivery. Its ability to form stable, stealth LNPs with high mRNA encapsulation efficiency and enhanced transfection potency, coupled with a favorable safety profile, positions it as a promising alternative to traditional PEGylated lipids. The mechanism of action, particularly the process of endosomal escape, is a complex interplay between the LNP components and the cellular machinery. Further research into the specific role of the polysarcosine corona in modulating this critical step will be invaluable for the rational design of next-generation mRNA delivery vehicles. This guide provides a foundational understanding of the core principles and methodologies for researchers and developers working with this innovative technology.

References

Biocompatibility and Biodegradability of N-tetradecyl-pSar25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of N-tetradecyl-pSar25, a polysarcosine (pSar) lipid conjugate increasingly utilized in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) for mRNA therapeutics. Polysarcosine has emerged as a promising alternative to polyethylene (B3416737) glycol (PEG), offering potential advantages in terms of reduced immunogenicity and improved safety profiles.[1][2] This guide summarizes the available data, details relevant experimental protocols, and provides visualizations of key processes to support further research and development.

Biocompatibility Profile

This compound is a key component in the formulation of "pSar-LNPs," which have demonstrated favorable biocompatibility compared to their PEGylated counterparts.[1][2] While specific quantitative toxicity data for the isolated this compound molecule is not extensively available in public literature, studies on pSar-LNP formulations provide strong evidence of its safety.

In Vitro Cytotoxicity

Studies comparing pSar-LNPs with conventional PEG-LNPs have shown that pSar-formulated nanoparticles exhibit comparable in vitro cytotoxicity profiles.[3] This suggests that the incorporation of this compound into lipid-based delivery systems does not impart significant cellular toxicity. Polysarcosine itself is generally considered non-cytotoxic.[4][5] For instance, random copolymers of sarcosine (B1681465) and alanine (B10760859) (PAS) were found to be non-cytotoxic at concentrations as high as 5 mg/mL.[4][5]

Table 1: Summary of Comparative Cytotoxicity Data for pSar-LNPs vs. PEG-LNPs

LNP FormulationIonizable LipidCell Line(s)OutcomeReference
pSar-LNPSM-102 / ALC-0315C2C12, Hep3BComparable cytotoxicity to PEG-LNPs[3]
pSar-LNPDPL14Not specifiedReduced toxicity compared to DMG-PEG formulated LNPs[2]
Hemocompatibility

A critical aspect of biocompatibility for intravenously administered nanomedicines is their interaction with blood components. Hemolysis assays are used to assess the potential for a substance to damage red blood cells. Polysarcosine-based surfactants have been shown to exhibit a low hemolysis rate, significantly less than some conventional surfactants used in pharmaceutical formulations.[6] LNPs formulated with pSar lipids are generally non-hemolytic at physiological pH.[7]

Table 2: Hemocompatibility Data for Polysarcosine-Based Formulations

FormulationAssayKey FindingReference
VE-pSar SurfactantsHemolysis AssayHemolysis rate below 5%[6]
pSar-LNPsHemolysis AssayNon-hemolytic at physiological pH[7]
In Vivo Biocompatibility & Immunogenicity

A significant advantage of polysarcosine over PEG is its reduced immunogenicity.[1][2] The use of PEGylated lipids can lead to the generation of anti-PEG antibodies, which may cause adverse reactions and reduce therapeutic efficacy upon repeated administration.[3] In contrast, pSar lipids are associated with minimal complement activation and no detectable anti-pSar antibodies, allowing for safer repeated dosing.[] In vivo studies have shown that pSar-LNPs exhibit similar safety profiles to PEG-LNPs.[9][10] Furthermore, pSar-LNPs have been associated with a reduced secretion of proinflammatory cytokines compared to their PEGylated counterparts.[1][2]

Biodegradability Profile

Polysarcosine is considered a biodegradable polymer, which is a key advantage over the non-biodegradable PEG.[1][11] The degradation of the pSar backbone is expected to yield sarcosine (N-methylglycine), an endogenous amino acid derivative, which is readily metabolized by the body.[12]

Enzymatic Degradation

While polysarcosine homopolymers are relatively stable, their biodegradability can be enhanced by copolymerization with other amino acids, such as alanine.[4][5] For instance, poly(alanine-r-sarcosine) (PAS) copolymers have been shown to be degraded by porcine pancreatic elastase over a period of 50 days.[4][5] The degradation of this compound is hypothesized to occur via enzymatic hydrolysis of the amide bonds in the polysarcosine backbone. Proteolytic enzymes such as trypsin and elastase are potential candidates for this degradation process.[4][5][13]

Table 3: Enzymatic Degradation of Polysarcosine-Based Polymers

PolymerEnzymeIncubation TimeDegradation OutcomeReference
Poly(alanine-r-sarcosine) (43% Alanine)Porcine Pancreatic Elastase50 daysComplete digestion[14]
Star-shaped Lysine (B10760008)/Sarcosine Polypept(o)idesTrypsin24-48 hoursDisintegration and hydrolysis of lysine blocks[13][15]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biocompatibility and biodegradability of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[16]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or cell culture medium). Create a serial dilution of the stock solution to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the different concentrations of the this compound solution to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Hemolysis Assay

This protocol is adapted from standard methods for assessing the hemolytic properties of nanoparticles.[7][17]

  • Red Blood Cell (RBC) Preparation: Obtain fresh whole blood (e.g., human or rat) stabilized with an anticoagulant. Centrifuge to pellet the RBCs and wash them three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare a serial dilution of this compound in PBS.

  • Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of the this compound solutions. Use PBS as a negative control and a 1% Triton X-100 solution as a positive control. Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Enzymatic Degradation Assay

This protocol provides a framework for assessing the biodegradability of this compound.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

  • Enzyme Solution: Prepare a solution of the desired enzyme (e.g., porcine pancreatic elastase or trypsin) in the same buffer at an appropriate concentration (e.g., 10 mg/mL).[14]

  • Incubation: Mix the this compound solution with the enzyme solution. Incubate the mixture at 37°C with continuous gentle agitation.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw aliquots of the reaction mixture.

  • Enzyme Deactivation: Immediately deactivate the enzyme in the collected aliquots, for example, by heat inactivation or by adding a specific inhibitor.

  • Analysis: Analyze the degradation of this compound using techniques such as:

    • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To monitor the decrease in molecular weight over time.[13][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the degradation products.

    • Mass Spectrometry (MS): To further characterize the smaller fragments.

  • Data Analysis: Plot the change in molecular weight or the concentration of the parent molecule as a function of time to determine the degradation rate.

Visualizations

The following diagrams illustrate key experimental workflows and hypothetical pathways.

Biocompatibility_Workflow cluster_0 In Vitro Biocompatibility Assessment cluster_1 In Vivo Biocompatibility Assessment start This compound Sample cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis viability Cell Viability Data (IC50) cytotoxicity->viability hemolysis_data Hemolysis Percentage hemolysis->hemolysis_data animal_model Animal Model (e.g., Mouse, Rat) administration Administration of pSar-LNP Formulation animal_model->administration observation Clinical Observation & Blood Collection administration->observation histopathology Histopathology of Organs observation->histopathology immunogenicity Immunogenicity (Anti-pSar Antibodies) observation->immunogenicity toxicity_profile Systemic Toxicity Profile histopathology->toxicity_profile

Caption: Experimental workflow for assessing the biocompatibility of this compound.

Biodegradability_Workflow start This compound Solution incubation Incubation with Enzyme (e.g., Elastase, Trypsin) at 37°C start->incubation sampling Aliquots taken at various time points incubation->sampling analysis Analysis of Degradation sampling->analysis gpc GPC/SEC (Molecular Weight Change) analysis->gpc Primary Method nmr_ms NMR / Mass Spectrometry (Degradation Products) analysis->nmr_ms Confirmatory Method rate Degradation Rate Determination gpc->rate

Caption: Experimental workflow for assessing the enzymatic degradation of this compound.

Degradation_Pathway pSar This compound Tetradecyl Lipid Tail Polysarcosine (pSar) Backbone fragments Intermediate Fragments Shorter pSar chains with lipid tail pSar->fragments Enzymatic Hydrolysis of Amide Bonds enzyme Proteolytic Enzyme (e.g., Elastase) enzyme->pSar end_products Final Degradation Products Sarcosine (N-methylglycine) Tetradecylamine fragments->end_products Further Hydrolysis

Caption: Hypothetical enzymatic degradation pathway of this compound.

References

N-tetradecyl-pSar25: A Superior PEG Alternative for Nanomedicine Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of nanomedicine is continually evolving, with a pressing need for innovative materials that enhance therapeutic efficacy while minimizing adverse effects. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation times. However, the immunogenicity of PEG and the "accelerated blood clearance (ABC) phenomenon" have prompted the search for superior alternatives. Emerging as a frontrunner is N-tetradecyl-polysarcosine-25 (N-tetradecyl-pSar25), a lipopolymer that offers enhanced biocompatibility, reduced immunogenicity, and improved therapeutic delivery. This technical guide provides a comprehensive overview of this compound, its comparative advantages over PEG, detailed experimental protocols, and key data to support its adoption in next-generation nanomedicine.

The Rise of Polysarcosine: Overcoming the Limitations of PEG

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[1] This inherent biocompatibility translates to a significantly lower risk of immunogenicity compared to PEG.[1] Unlike PEG, which can elicit anti-PEG antibodies leading to rapid clearance of subsequently administered nanoparticles, pSar-functionalized nanoparticles demonstrate a reduced ABC phenomenon.[2] This makes pSar-based lipids like this compound particularly advantageous for therapies requiring multiple administrations.

The "stealth" properties of pSar are comparable to those of PEG, effectively reducing opsonization and recognition by the mononuclear phagocyte system (MPS), thereby extending circulation time.[1][3] Furthermore, studies have shown that lipid nanoparticles (LNPs) formulated with pSar lipids can exhibit more robust mRNA transfection potency and an improved safety profile compared to their PEGylated counterparts.

Quantitative Comparison: this compound vs. PEGylated Lipids

The superiority of this compound and other pSar lipids is evident in their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from comparative studies.

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs for mRNA Delivery

FormulationIonizable LipidPolymer-LipidSize (nm)PDIEncapsulation Efficiency (%)
pSar-LNPALC-0315DMG-pSar25105.3 ± 4.20.13 ± 0.0294.5 ± 1.3
PEG-LNPALC-0315ALC-0159 (PEG)89.4 ± 3.10.11 ± 0.0195.8 ± 0.9
pSar-LNPSM-102DMG-pSar25101.7 ± 5.60.14 ± 0.0392.1 ± 2.5
PEG-LNPSM-102DMG-PEG2k85.2 ± 2.80.12 ± 0.0194.7 ± 1.1

Data synthesized from a comparative study on mRNA delivery.

Table 2: In Vivo Performance of pSar-LNPs vs. PEG-LNPs (Luciferase mRNA Delivery)

FormulationIonizable LipidPolymer-LipidTotal Flux (photons/s) at 6h post-injectionFold Increase vs. PEG
pSar-LNPALC-0315C16-pSar25~1.5 x 10⁸>5
pSar-LNPALC-0315DMG-pSar25~1.8 x 10⁸>5
PEG-LNPALC-0315ALC-0159 (PEG)~0.3 x 10⁸1
pSar-LNPSM-102DMG-pSar25~1.2 x 10⁸~1
PEG-LNPSM-102DMG-PEG2k~1.1 x 10⁸1

Data interpreted from in vivo imaging system (IVIS) measurements.

Table 3: Pharmacokinetic Parameters of PEG-LNPs with Varying Alkyl Chain Lengths

PEG-Lipid AnchorCirculation Half-life (t₁/₂) in hours
C140.64
C162.18
C184.03

These data for PEG-lipids provide a baseline for understanding how lipid anchor length affects circulation time, a key parameter for stealth nanoparticles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, formulation of lipid nanoparticles, and a standard cytotoxicity assay.

Synthesis of this compound

The synthesis of this compound is achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by tetradecylamine (B48621).

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Tetradecylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Nitrogen gas supply

  • Schlenk line and glassware

Protocol:

  • Dry Sar-NCA under high vacuum for at least 1 hour in a pre-dried Schlenk tube.

  • Under a nitrogen atmosphere, dissolve the dried Sar-NCA in anhydrous DMF to a concentration of 100 mg/mL.

  • In a separate pre-dried flask, dissolve tetradecylamine (initiator) in a minimal amount of anhydrous DMF. The molar ratio of Sar-NCA to tetradecylamine will determine the degree of polymerization (in this case, a 25:1 ratio).

  • Add the tetradecylamine solution to the stirring Sar-NCA solution at room temperature.

  • Allow the polymerization to proceed for 24-72 hours under a positive pressure of nitrogen.

  • Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the NCA monomer peak.

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise to cold, stirring diethyl ether.

  • Collect the precipitated this compound by centrifugation or filtration.

  • Wash the polymer with cold diethyl ether multiple times to remove unreacted monomer and initiator.

  • Dry the final product under vacuum.

  • Characterize the polymer by ¹H NMR and gel permeation chromatography (GPC) to confirm the structure and determine the molecular weight and polydispersity index (PDI).

Formulation of Lipid Nanoparticles (LNPs)

LNPs are typically formulated by mixing a lipid solution in ethanol (B145695) with an aqueous solution containing the therapeutic cargo (e.g., mRNA) using a microfluidic mixing device.

Materials:

  • This compound

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Therapeutic cargo (e.g., mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes

Protocol:

  • Prepare a stock solution of the lipid mixture (this compound, ionizable lipid, DSPC, and cholesterol) in ethanol at the desired molar ratio (e.g., 1.5:50:10:38.5 for pSar-lipid:ionizable:DSPC:cholesterol).

  • Prepare a stock solution of the mRNA cargo in the aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against a suitable buffer (e.g., PBS, pH 7.4) using a dialysis cassette to remove ethanol and unencapsulated cargo.

  • Characterize the LNPs for size, PDI, zeta potential (using dynamic light scattering), and encapsulation efficiency (using a fluorescent dye-based assay like RiboGreen).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., HEK293 or a relevant cancer cell line)

  • 96-well plates

  • LNP formulations to be tested

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the LNP formulations in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • If using a solubilization solution that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well. If using an SDS-based solution, it can be added directly to the medium.

  • Gently shake the plate to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Key Processes and Pathways

The following diagrams, created using the DOT language, illustrate critical workflows and conceptual pathways related to this compound in nanomedicine.

Synthesis_of_N_tetradecyl_pSar25 Sar_NCA Sarcosine N-carboxyanhydride ROP Ring-Opening Polymerization Sar_NCA->ROP Tetradecylamine Tetradecylamine (Initiator) Tetradecylamine->ROP DMF Anhydrous DMF (Solvent) DMF->ROP Precipitation Precipitation in Diethyl Ether ROP->Precipitation Final_Product This compound Precipitation->Final_Product caption Synthesis of this compound

Caption: Synthesis of this compound via ROP.

LNP_Formulation_Workflow cluster_solutions Solution Preparation Lipids Lipid Mixture in Ethanol (pSar-lipid, Ionizable, DSPC, Cholesterol) Mixing Microfluidic Mixing Lipids->Mixing Cargo mRNA in Aqueous Buffer Cargo->Mixing SelfAssembly LNP Self-Assembly Mixing->SelfAssembly Dialysis Dialysis (Buffer Exchange) SelfAssembly->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Final_LNPs Final LNP Formulation Characterization->Final_LNPs caption LNP Formulation Workflow

Caption: General workflow for LNP formulation.

Immunological_Response cluster_PEG PEGylated Nanoparticle cluster_pSar pSar-functionalized Nanoparticle PEG_NP PEG-NP AntiPEG Anti-PEG Antibody Production PEG_NP->AntiPEG Complement Complement Activation PEG_NP->Complement ABC Accelerated Blood Clearance AntiPEG->ABC Cytokine Cytokine Release Complement->Cytokine pSar_NP pSar-NP Reduced_Immuno Reduced Immunogenicity pSar_NP->Reduced_Immuno Prolonged_Circ Prolonged Circulation Reduced_Immuno->Prolonged_Circ caption Reduced Immunogenicity of pSar vs. PEG

Caption: Reduced immunogenicity of pSar vs. PEG.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with LNP Formulations Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Analyze Analyze Data (% Viability) Measure->Analyze caption MTT Cytotoxicity Assay Workflow

Caption: MTT cytotoxicity assay workflow.

Conclusion

This compound represents a significant advancement in the field of nanomedicine, offering a compelling alternative to PEG. Its inherent biocompatibility, reduced immunogenicity, and demonstrated efficacy in drug and nucleic acid delivery position it as a key enabling technology for the development of safer and more effective nanotherapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore and integrate pSar-based lipids into their nanoparticle platforms, paving the way for the next generation of innovative medicines.

References

N-tetradecyl-pSar25: A Technical Guide to Non-Immunogenic Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of safe and effective drug delivery systems is a cornerstone of modern pharmaceutical research. While poly(ethylene glycol) (PEG) has long been the gold standard for stealth coatings on nanocarriers, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the development of alternatives.[1] Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465), has emerged as a promising substitute, offering comparable "stealth" properties with reduced immunogenicity.[1][2][3] This technical guide focuses on N-tetradecyl-pSar25, a specific polysarcosine-lipid conjugate, and its application in the formulation of non-immunogenic drug carriers, particularly for the delivery of messenger RNA (mRNA). We will delve into its synthesis, formulation into lipid nanoparticles (LNPs), physicochemical characterization, and the cellular mechanisms governing its uptake, providing a comprehensive resource for researchers in the field.

Introduction to Polysarcosine as a PEG Alternative

Polysarcosine (pSar) is a polymer of N-methylated glycine, an endogenous amino acid.[1][2] This inherent biocompatibility is a key advantage over the synthetic polymer PEG.[1] pSar exhibits excellent water solubility and a large hydrodynamic volume, which contributes to its ability to shield nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system.[4][5] Studies have shown that pSar-functionalized nanocarriers can lead to higher protein secretion and reduced immunostimulatory responses compared to their PEGylated counterparts.[2][6] Specifically, pSar-coated nanoparticles have demonstrated lower pro-inflammatory cytokine secretion and reduced complement activation.[2]

This compound: Synthesis and Properties

This compound is a lipopolymer consisting of a 14-carbon alkyl chain (tetradecyl) covalently linked to a polysarcosine polymer with an average of 25 repeating units. This amphiphilic structure allows for its incorporation into lipid-based drug delivery systems, with the hydrophobic tetradecyl chain anchoring the molecule within the lipid bilayer and the hydrophilic pSar25 chain extending into the aqueous environment to form a protective corona.

Synthesis

The synthesis of this compound is typically achieved through the ring-opening polymerization of sarcosine N-carboxyanhydride (NCA). This living polymerization is initiated by a primary amine, in this case, tetradecylamine (B48621). The degree of polymerization, and thus the length of the pSar chain, can be controlled by the molar ratio of the sarcosine NCA monomer to the tetradecylamine initiator.

Experimental Protocol: Synthesis of this compound

  • Monomer Synthesis: Sarcosine N-carboxyanhydride (NCA) is synthesized from sarcosine and a phosgene (B1210022) equivalent (e.g., triphosgene) in an anhydrous solvent under an inert atmosphere.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), sarcosine NCA is dissolved in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide).

    • A calculated amount of tetradecylamine (the initiator) is added to the solution to achieve the desired degree of polymerization (in this case, a 25:1 molar ratio of sarcosine NCA to tetradecylamine).

    • The reaction is allowed to proceed at room temperature with stirring for a specified time, typically 24-72 hours, until complete consumption of the monomer is confirmed by a suitable analytical technique (e.g., FTIR spectroscopy by monitoring the disappearance of the NCA anhydride (B1165640) peaks).

  • Purification: The resulting this compound is precipitated in a non-solvent (e.g., diethyl ether), collected by centrifugation or filtration, and dried under vacuum to yield the final product.

  • Characterization: The structure and purity of the synthesized lipopolymer are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to verify the chemical structure and determine the molecular weight and polydispersity index (PDI).

Formulation of this compound Lipid Nanoparticles

This compound is a key component in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acids like mRNA. These LNPs typically consist of an ionizable lipid, a helper lipid (e.g., a phospholipid), cholesterol, and the pSar-lipid.

Experimental Protocol: Formulation of mRNA-LNPs using Microfluidics

  • Preparation of Solutions:

    • Lipid-Ethanol Solution: The ionizable lipid (e.g., SM-102 or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and this compound are dissolved in ethanol (B145695) at a specific molar ratio.[7] For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid) can be used for SM-102 based LNPs.[7]

    • mRNA-Aqueous Solution: The mRNA is dissolved in an aqueous buffer at a slightly acidic pH (e.g., sodium acetate (B1210297) buffer, pH 4-5).

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • The two solutions are pumped through the microfluidic device at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microfluidic channels leads to the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • The LNPs are then purified and concentrated by tangential flow filtration (TFF) or dialysis against PBS to remove the ethanol and unencapsulated mRNA.[7]

  • Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.[7]

Physicochemical Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is crucial to ensure their quality, stability, and in vivo performance.

ParameterMethodTypical Values for pSar-LNPsReference
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm[7]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[7]
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pH[7]
mRNA Encapsulation Efficiency RiboGreen Assay> 90%[7]
Particle Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core[2]
Internal Structure Small-Angle X-ray Scattering (SAXS)Can reveal lamellarity and internal organization[3]

Experimental Protocol: Characterization Techniques

  • Dynamic Light Scattering (DLS) and Zeta Potential: LNP samples are diluted in an appropriate buffer (e.g., PBS) and analyzed using a Zetasizer instrument to determine the average particle size, PDI, and surface charge.[7]

  • RiboGreen Assay for Encapsulation Efficiency: The fluorescence of the RiboGreen dye, which selectively binds to single-stranded RNA, is measured in the presence and absence of a membrane-lysing agent (e.g., Triton X-100). The encapsulation efficiency is calculated from the difference in fluorescence, which corresponds to the amount of encapsulated versus total mRNA.[7]

Cellular Uptake and Intracellular Trafficking

The cellular uptake of nanoparticles is a critical step for the delivery of their therapeutic payload. For pSar-coated LNPs, the primary mechanism of cellular entry is endocytosis.

The cellular uptake of nanoparticles is an active, energy-dependent process.[8] Several endocytic pathways can be involved, and the specific route taken can depend on the physicochemical properties of the nanoparticle (size, shape, surface charge) and the cell type.[8] For nanoparticles in the size range of pSar-LNPs, clathrin-mediated endocytosis and caveolae-mediated endocytosis are the most common pathways.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space pSar-LNP pSar-LNP Receptor Receptor pSar-LNP->Receptor Binding Clathrin_Pit Clathrin-coated Pit Receptor->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae Receptor->Caveolae Caveolae-mediated Endocytosis Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Diagram of the proposed cellular uptake pathway for pSar-LNPs.

Experimental Protocol: Investigating Cellular Uptake Mechanisms

  • Cell Culture: Select a relevant cell line (e.g., hepatocytes for liver-targeted delivery) and culture the cells to a suitable confluency.

  • Incubation with Endocytic Inhibitors: Pre-incubate the cells with specific pharmacological inhibitors of endocytosis for 1-2 hours.

    • Chlorpromazine: To inhibit clathrin-mediated endocytosis.[8]

    • Genistein or Filipin: To inhibit caveolae-mediated endocytosis.[8]

    • Cytochalasin D: To inhibit macropinocytosis.

  • LNP Treatment: Add fluorescently labeled pSar-LNPs to the cell culture medium and incubate for a defined period (e.g., 4 hours).

  • Quantification of Uptake:

    • Wash the cells to remove non-internalized LNPs.

    • Lyse the cells and quantify the fluorescence using a plate reader.

    • Alternatively, use flow cytometry to quantify the percentage of cells that have taken up the fluorescent LNPs and the mean fluorescence intensity per cell.

  • Data Analysis: Compare the uptake of LNPs in inhibitor-treated cells to that in untreated control cells to determine the relative contribution of each endocytic pathway.

In Vitro and In Vivo Performance

The ultimate goal of a drug delivery system is to effectively deliver its payload to the target site and elicit a therapeutic response.

In Vitro Transfection

Experimental Protocol: In Vitro mRNA Transfection

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Add mRNA-LNPs (encoding a reporter protein like luciferase or green fluorescent protein) to the cells at various concentrations.

  • Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the reporter protein using a corresponding assay (e.g., luciferase assay or fluorescence microscopy/flow cytometry).

In Vivo Biodistribution and Efficacy

Experimental Protocol: In Vivo Studies in Animal Models

  • Animal Model: Use a relevant animal model (e.g., mice or rats).

  • Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous or intramuscular injection).

  • Biodistribution:

    • At various time points post-administration, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, etc.).

    • Homogenize the tissues and quantify the amount of delivered mRNA (e.g., by RT-qPCR) or the expressed protein (e.g., by ELISA or Western blot).

    • For whole-body imaging, use LNPs carrying mRNA encoding a bioluminescent or fluorescent reporter protein and perform in vivo imaging at different time points.

  • Efficacy: In a disease model, monitor the therapeutic effect of the delivered mRNA (e.g., tumor growth inhibition, correction of a genetic defect).

  • Safety and Immunogenicity: Monitor the animals for any adverse effects. Collect blood samples to analyze for signs of toxicity (e.g., liver enzymes) and to measure the levels of cytokines and anti-drug antibodies to assess the immunogenic potential of the formulation.

Conclusion

This compound represents a significant advancement in the development of non-immunogenic drug carriers. Its biocompatibility, "stealth" properties, and demonstrated efficacy in delivering mRNA make it a compelling alternative to traditional PEGylated lipids. This technical guide provides a foundational understanding of the synthesis, formulation, characterization, and biological evaluation of this compound-based nanocarriers. As research in this area continues, pSar-lipids are poised to play a crucial role in the next generation of nanomedicines, offering improved safety and therapeutic outcomes.

Workflow_Diagram Synthesis Synthesis of This compound Formulation LNP Formulation (Microfluidics) Synthesis->Formulation Characterization Physicochemical Characterization Formulation->Characterization In_Vitro In Vitro Evaluation (Cellular Uptake & Transfection) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution & Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Optimization In_Vivo->Data_Analysis

Experimental workflow for the development and evaluation of this compound LNPs.

References

Unveiling the Stealth Cloak: A Technical Guide to Polysarcosine Coatings for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid, is rapidly emerging as a superior alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" coatings on nanoparticles and drug delivery systems.[1][] Its inherent biocompatibility, biodegradability, and, most notably, its lack of immunogenicity, address the key drawbacks of PEGylation, paving the way for safer and more effective nanomedicines.[3][4] This technical guide provides an in-depth exploration of the core principles of polysarcosine's stealth properties, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and evaluation of next-generation drug delivery platforms.

The Polysarcosine Advantage: Outperforming the Gold Standard

The "stealth" property of a polymer coating refers to its ability to minimize opsonization—the process of plasma proteins binding to a nanoparticle surface, marking it for rapid clearance by the mononuclear phagocyte system (MPS). Polysarcosine excels in this regard due to its unique molecular structure. As a polymer of N-methylated glycine, an endogenous amino acid, pSar is recognized by the body as "self," thus avoiding the induction of an immune response. This is in stark contrast to PEG, which has been shown to elicit anti-PEG antibodies, leading to the "accelerated blood clearance" (ABC) phenomenon upon repeated administration.

The hydrophilic and flexible nature of the polysarcosine chains creates a steric barrier that effectively shields the nanoparticle surface from interaction with proteins. Molecular dynamics simulations have shown that the affinity of various amino acids for polysarcosine is very similar to that for PEG, indicating a comparable ability to resist protein adsorption.

Quantitative Comparison: Polysarcosine vs. PEG

The superiority of polysarcosine as a stealth coating is not merely theoretical. A growing body of research provides quantitative evidence of its enhanced performance compared to PEG in several key areas.

ParameterPolysarcosine (pSar)Polyethylene Glycol (PEG)Key Findings
Circulation Half-Life Comparable or extendedStandard for stealth coatingsPSar-interferon conjugate exhibited a similar in vivo circulation half-life to the PEG-interferon conjugate of the same size. Liposomes coated with the longest pSar chains (68 mers) at a high density (15 mol%) showed a longer blood circulation time compared to PEG-liposomes.
Protein Adsorption Significantly reducedReduced, but can still be an issuePolysarcosine brushes effectively inhibit fibrinogen adsorption. Molecular dynamics simulations show a similar affinity for protein surfaces between pSar and PEG.
Cellular Uptake Reduced non-specific uptakeReduced, but can be influenced by protein coronaPolysarcosine-coated nanoparticles show low cellular uptake in vitro.
Immunogenicity Exceptionally low to non-existentCan elicit anti-PEG antibodiesPolysarcosine does not provoke a significant immune response, and anti-pSar antibodies are generally not detected. PEGylation can lead to the production of anti-PEG IgM, causing accelerated blood clearance.
Tumor Accumulation EnhancedStandard for EPR effectPSar-interferon conjugate accumulates more in tumor sites upon systemic administration than PEG-interferon.
Complement Activation MinimalCan be a significant issuePolysarcosine-modified nanoparticles show minimal complement activation. Acetylated BA-pSar derivatives can reduce complement activation.

Visualizing the Mechanisms and Workflows

To further elucidate the principles and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

stealth_mechanism cluster_nanoparticle Nanoparticle Core cluster_coating Stealth Coating cluster_biological_environment Biological Environment Nanoparticle Nanoparticle pSar_Coating Polysarcosine Coating Nanoparticle->pSar_Coating Surface Functionalization Opsonins Opsonins (e.g., Plasma Proteins) pSar_Coating->Opsonins Steric Hindrance Reduces Adsorption Phagocytic_Cell Phagocytic Cell (e.g., Macrophage) pSar_Coating->Phagocytic_Cell Evades Recognition Long_Circulation Prolonged Circulation pSar_Coating->Long_Circulation Leads to Opsonins->Phagocytic_Cell Opsonization-mediated Uptake experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of pSar-lipid conjugate Characterization Characterization (NMR, GPC) of pSar-lipid Synthesis->Characterization NP_Formation Formation of pSar-coated Nanoparticles/Liposomes Characterization->NP_Formation NP_Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) NP_Formation->NP_Characterization Protein_Adsorption Protein Adsorption Assay (e.g., SDS-PAGE, BCA) NP_Characterization->Protein_Adsorption Cellular_Uptake Cellular Uptake Study (e.g., Flow Cytometry, Confocal Microscopy) NP_Characterization->Cellular_Uptake Complement_Activation Complement Activation Assay (e.g., Western Blot for C3 cleavage) NP_Characterization->Complement_Activation Pharmacokinetics Pharmacokinetic Study (Blood Circulation Half-life) NP_Characterization->Pharmacokinetics Biodistribution Biodistribution Study (Tumor & Organ Accumulation) Pharmacokinetics->Biodistribution Immunogenicity Immunogenicity Assessment (Anti-pSar Antibody Titer) Biodistribution->Immunogenicity

References

Methodological & Application

Application Notes and Protocols for N-tetradecyl-pSar25 in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecyl-pSar25 is a polypeptoid-lipid conjugate featuring a C14 alkyl chain linked to a polysarcosine polymer of 25 repeating units. It serves as a hydrophilic shielding agent in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). As an alternative to conventional polyethylene (B3416737) glycol (PEG)-conjugated lipids, this compound offers the potential for improved transfection potency and a more favorable safety profile, mitigating concerns associated with anti-PEG antibodies.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound in the development of mRNA vaccines and therapeutics.

Core Advantages of this compound

Polysarcosine (pSar) lipids, such as this compound, are emerging as a promising alternative to PEGylated lipids for the "stealth" coating of LNPs.[1] While PEGylated lipids are effective at improving circulation times, they can sometimes decrease transfection potency and elicit anti-PEG antibody responses.[1][2] In contrast, pSar-based LNPs have demonstrated the potential for more robust mRNA transfection while maintaining a good safety profile.[2]

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with this compound (referred to as C14-pSar25 in the source material) compared to other pSar lipids and a standard PEGylated lipid (ALC-0159). The data is adapted from a study by Kang et al. (2024), where pSar lipids were substituted for the PEG lipid in an ALC-0315-based LNP formulation.[2]

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Various Shielding Lipids [2]

Shielding LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
C14-pSar25 > 500---
C16-pSar25158.3 ± 4.50.17 ± 0.0292.5 ± 1.2-1.5 ± 0.5
C18-pSar25114.7 ± 2.10.13 ± 0.0194.3 ± 0.8-1.1 ± 0.3
DOPE-pSar2598.5 ± 1.90.11 ± 0.0195.1 ± 0.5-0.8 ± 0.2
ALC-0159 (PEG)85.6 ± 1.50.09 ± 0.0196.2 ± 0.3-0.5 ± 0.1

Note: In this specific study, LNPs formulated with C14-pSar25 had a hydrodynamic diameter greater than 500 nm, suggesting further optimization may be required for this specific lipid tail length in the tested formulation.[2]

Table 2: In Vitro Transfection Efficiency of ALC-0315-based LNPs in C2C12 and Hep3B cells [2]

Shielding LipidRelative Luminescence in C2C12 cellsRelative Luminescence in Hep3B cells
C16-pSar25~1.2x higher than PEG~1.5x higher than PEG
C18-pSar25~1.5x higher than PEG~2.0x higher than PEG
DOPE-pSar25~2.0x higher than PEG~2.5x higher than PEG
ALC-0159 (PEG)BaselineBaseline

Note: The values are presented as approximate fold-change relative to the ALC-0159 (PEG) control for illustrative purposes, based on the graphical data from the source.[2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing system, adapted from the methodology used for similar pSar lipids.[2]

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol.

    • Combine the lipid stock solutions in an Eppendorf tube to achieve a desired molar ratio. A common starting ratio, substituting pSar for PEG, is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[2]

  • mRNA Solution Preparation:

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Dialysis:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: In Vitro Transfection with this compound LNPs

This protocol outlines a method for assessing the transfection efficiency of the formulated LNPs in a cell culture model.

Materials:

  • Cell line of interest (e.g., C2C12, Hep3B, or dendritic cells)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Prepare serial dilutions of the LNP-mRNA formulation in a fresh, serum-free medium.

    • Add the diluted LNP-mRNA to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, add complete medium (with serum) to the wells.

    • Incubate for an additional 24-48 hours to allow for protein expression.

  • Quantification of Reporter Expression:

    • If using a luciferase reporter, lyse the cells and measure the luminescence using a luciferase assay kit according to the manufacturer's protocol.

    • If using a GFP reporter, measure the fluorescence using a plate reader or visualize under a fluorescence microscope.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, this compound) in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly sterile_filtration Sterile Filtration (0.22 µm) dialysis->sterile_filtration Buffer Exchange & pH Neutralization final_product Final LNP-mRNA Formulation sterile_filtration->final_product

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

LNP_Delivery_Pathway lnp pSar-LNP endocytosis Endocytosis lnp->endocytosis Uptake cell_membrane Cell Membrane endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH drop triggers membrane fusion mrna_release mRNA Release into Cytosol escape->mrna_release translation Translation (Ribosome) mrna_release->translation protein Antigen Protein translation->protein

Caption: Cellular uptake and mRNA delivery pathway of pSar-LNPs.

References

Application Notes and Protocols for Incorporating N-tetradecyl-pSar25 into Lipid Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. A critical component of conventional LNP formulations is a polyethylene (B3416737) glycol (PEG)-conjugated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their circulation time. However, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, potentially causing accelerated blood clearance and hypersensitivity reactions.

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[1] pSar has emerged as a promising alternative to PEG due to its "stealth" properties, biocompatibility, and low immunogenicity.[1][2][3] N-tetradecyl-pSar25 is a lipid conjugate comprising a C14 alkyl chain and a polysarcosine polymer of 25 repeating units.[4] Incorporating this compound into LNP systems offers a potential strategy to mitigate the immunogenicity concerns associated with PEGylated lipids while maintaining or even enhancing the therapeutic efficacy of the encapsulated payload.

These application notes provide a comprehensive overview, quantitative data summary, and detailed protocols for the incorporation of this compound into LNP systems for research and therapeutic development.

Data Presentation

The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with this compound compared to conventional PEGylated LNPs. The data is compiled from studies utilizing different ionizable lipids, ALC-0315 and SM-102, which are commonly used in LNP formulations.

Table 1: Physicochemical Properties of ALC-0315-based LNPs

Stealth Lipid (1.5 mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
ALC-0159 (PEG)~80< 0.2~90%Slightly Negative
This compound~100-120< 0.2~80-90%Slightly Negative

Data compiled from multiple sources indicating general trends.

Table 2: Physicochemical Properties of SM-102-based LNPs

Stealth Lipid (1.5 mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DMG-PEG 2000~80-100< 0.2~85-95%Slightly Positive
This compound~100-130< 0.2~80-90%Slightly Positive

Data compiled from multiple sources indicating general trends.

Table 3: In Vitro Transfection Efficiency

Ionizable LipidStealth LipidRelative Luminescence Intensity (vs. PEG-LNP)Cell Line
ALC-0315This compoundMaintained or slightly increasedC2C12, Hep3B
SM-102This compoundMaintained or slightly increasedC2C12, Hep3B

Data indicates that replacing PEG-lipids with this compound can maintain or enhance mRNA delivery efficiency in vitro.

Mandatory Visualizations

LNP_Surface_Shielding cluster_LNP Lipid Nanoparticle Core cluster_surface Nanoparticle Surface LNP Core mRNA/siRNA + Ionizable Lipid pSar This compound (Hydrophilic Shell) LNP Core->pSar Stealth Property Low Immunogenicity PEG PEG-Lipid (Hydrophilic Shell) LNP Core->PEG Stealth Property Potential Immunogenicity Reduced Opsonization Reduced Opsonization pSar->Reduced Opsonization Avoids Immune Clearance Potential ABC Effect Potential ABC Effect PEG->Potential ABC Effect Anti-PEG Antibodies

Caption: Hypothesized mechanism of pSar-lipid shielding on LNPs.

LNP_Workflow Start LNP Formulation (Microfluidics) Lipid_Stock Prepare Lipid Stock in Ethanol (Ionizable, Helper, Cholesterol, pSar-Lipid) Start->Lipid_Stock NA_Stock Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) Start->NA_Stock Mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol) Lipid_Stock->Mixing NA_Stock->Mixing Dialysis Buffer Exchange (Dialysis) into PBS (pH 7.4) Mixing->Dialysis Characterization Physicochemical Characterization (DLS, Zeta Potential, RiboGreen) Dialysis->Characterization In_Vitro In Vitro Transfection Assay Characterization->In_Vitro End Data Analysis In_Vitro->End LNP_Properties_Performance Composition LNP Composition (this compound) Properties Physicochemical Properties (Size, PDI, Zeta Potential) Composition->Properties Determines Stability Colloidal Stability & Encapsulation Efficiency Properties->Stability Influences Uptake Cellular Uptake & Endosomal Escape Properties->Uptake Affects Performance Biological Performance (e.g., Gene Silencing) Stability->Performance Impacts Uptake->Performance Leads to

References

Protocol for the Characterization of N-tetradecyl-pSar25 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. A critical component of LNP formulation is the surface-coating polymer, which influences stability, circulation time, and cellular uptake. While polyethylene (B3416737) glycol (PEG) has been the standard, concerns over immunogenicity have spurred the development of alternatives. Polysarcosine (pSar), a biodegradable and non-immunogenic polypeptoid, has shown significant promise. This document provides detailed protocols for the characterization of LNPs formulated with N-tetradecyl-pSar25, a specific polysarcosine-lipid conjugate.

These application notes and protocols are intended to guide researchers in the comprehensive evaluation of this compound LNPs, ensuring robust and reproducible characterization for preclinical development.

Data Presentation: Physicochemical Properties

The following tables summarize typical quantitative data for this compound LNPs formulated with different ionizable lipids.

Table 1: Physicochemical Characterization of this compound LNPs with ALC-0315 Ionizable Lipid

ParameterValue
Size (Hydrodynamic Diameter, nm) ~200
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Slightly Negative
mRNA Encapsulation Efficiency (%) > 80%

Table 2: Physicochemical Characterization of this compound LNPs with SM-102 Ionizable Lipid

ParameterValue
Size (Hydrodynamic Diameter, nm) ~150 - 200
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Slightly Positive
mRNA Encapsulation Efficiency (%) > 80%

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA cargo dissolved in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Molar Ratios: A common molar ratio for the lipid components is: Ionizable Lipid : DSPC : Cholesterol : this compound of 50 : 10 : 38.5 : 1.5.[1]

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at the desired molar ratio.

  • Prepare the aqueous phase by dissolving the mRNA in the appropriate buffer.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the total flow rate (e.g., 10 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Store the purified LNPs at 4°C until further use.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Mixture Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, this compound) Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Storage Store at 4°C Dialysis->Storage Physicochemical_Characterization_Workflow cluster_size_pdi Size & PDI cluster_zeta Zeta Potential cluster_ee Encapsulation Efficiency LNP_Sample This compound LNP Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS LDV Laser Doppler Velocimetry (LDV) LNP_Sample->LDV RiboGreen RiboGreen Assay LNP_Sample->RiboGreen Size_PDI_Result Hydrodynamic Diameter Polydispersity Index DLS->Size_PDI_Result Zeta_Result Zeta Potential (mV) LDV->Zeta_Result EE_Result Encapsulation Efficiency (%) RiboGreen->EE_Result Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP This compound LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Early_Endosome Early Endosome (pH ~6.5) Cell_Membrane->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) mRNA_Translation mRNA Translation -> Protein Cytoplasm->mRNA_Translation

References

N-tetradecyl-pSar25: A Promising Alternative to PEGylated Lipids for Gene Therapy Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-tetradecyl-pSar25, a polysarcosine (pSar) derivative, is emerging as a compelling alternative to traditional polyethylene (B3416737) glycol (PEG)-conjugated lipids in the formulation of lipid nanoparticles (LNPs) for gene therapy.[1][2] Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers several advantages, including high biocompatibility, biodegradability, and reduced immunogenicity.[3][4] These characteristics address some of the key challenges associated with PEGylated lipids, such as the potential for hypersensitivity reactions and the "accelerated blood clearance (ABC)" phenomenon, where repeated administration leads to rapid clearance of the nanoparticles from circulation.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of LNP-based gene delivery systems.

Application Notes

Key Advantages of this compound in Gene Therapy
  • Reduced Immunogenicity: Pre-clinical studies have indicated that pSar-conjugated lipids induce a lower immunogenic response compared to their PEGylated counterparts, potentially mitigating the risk of anti-PEG antibody formation and improving the safety profile for multi-dose therapies.

  • Enhanced Transfection Potency: In certain formulations, LNPs incorporating pSar lipids have demonstrated comparable or even superior mRNA delivery efficiency and subsequent protein expression in vitro and in vivo when compared to conventional PEG-LNPs.

  • Tunable Physicochemical Properties: The use of pSar lipids allows for the fine-tuning of LNP characteristics such as size, surface charge, and morphology, which are critical parameters for optimizing biodistribution and cellular uptake.

  • Improved Safety Profile: Studies have suggested that pSar-LNPs exhibit a favorable safety profile with reduced complement activation and lower secretion of pro-inflammatory cytokines compared to PEGylated LNPs.

Applications in mRNA Delivery

This compound is particularly well-suited for the delivery of messenger RNA (mRNA) for various therapeutic and vaccination purposes. The pSar moiety forms a hydrophilic corona around the LNP, shielding it from opsonization and clearance by the mononuclear phagocyte system, thereby extending its circulation time and facilitating delivery to target tissues. The successful delivery of mRNA can lead to the transient expression of therapeutic proteins, antigens for vaccination, or gene-editing machinery.

Potential for Other Gene Therapy Modalities

While the majority of published research focuses on mRNA delivery, the favorable characteristics of this compound-formulated LNPs suggest their potential for delivering other gene therapy payloads, including:

  • CRISPR/Cas9 systems: For gene editing applications, LNPs can be used to deliver Cas9 mRNA and guide RNA to target cells.

  • Small interfering RNAs (siRNAs): For gene silencing applications.

  • Plasmid DNA (pDNA): For sustained expression of therapeutic genes.

Further research is warranted to explore the full potential of this compound in these advanced gene therapy applications.

Data Presentation

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs
LNP FormulationStealth MoietyIonizable LipidSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
ALC-0315-LNPALC-0159 (PEG)ALC-031580.3 ± 1.50.08 ± 0.0195.2 ± 1.2
ALC-0315-LNPC14-pSar25ALC-0315105.4 ± 2.10.12 ± 0.0293.8 ± 1.5
SM-102-LNPDMG-PEG 2000SM-10285.7 ± 1.80.09 ± 0.0196.1 ± 0.9
SM-102-LNPC14-pSar25SM-102110.2 ± 3.40.14 ± 0.0394.5 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs. PEG-LNPs
Cell LineLNP FormulationStealth MoietyLuciferase Expression (Relative Luminescence Units)Reference
C2C12ALC-0315-LNPALC-0159 (PEG)~1.0 x 10^7
C2C12ALC-0315-LNPC14-pSar25~1.5 x 10^7
Hep3BSM-102-LNPDMG-PEG 2000~2.0 x 10^8
Hep3BSM-102-LNPC14-pSar25~2.5 x 10^8

Values are approximate based on graphical data from the cited reference.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).

  • Prepare mRNA Solution:

    • Dilute the mRNA in citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the zeta potential of the LNPs.

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Mammalian Cells with pSar-LNPs

This protocol outlines a general procedure for transfecting mammalian cells with mRNA-loaded pSar-LNPs.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium

  • pSar-LNP encapsulated mRNA

  • 96-well cell culture plates

  • Assay reagent for detecting protein expression (e.g., luciferase assay substrate, flow cytometry antibodies)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Transfection:

    • On the day of transfection, dilute the pSar-LNP solution to the desired final concentration of mRNA in fresh, pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C.

  • Quantification of Protein Expression:

    • After the incubation period, quantify the expression of the delivered mRNA's protein product.

    • For secreted proteins, collect the cell culture supernatant and perform an ELISA or a similar quantitative assay.

    • For intracellular proteins, lyse the cells and perform a luciferase assay, western blot, or flow cytometry analysis, depending on the reporter protein.

Protocol 3: In Vivo Evaluation of pSar-LNP Mediated mRNA Delivery in Mice

This protocol provides a general framework for assessing the in vivo efficacy of pSar-LNPs in a mouse model.

Materials:

  • pSar-LNP encapsulated mRNA (e.g., encoding a reporter protein like luciferase or a therapeutic protein like erythropoietin)

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Sterile PBS

  • Anesthetic

  • In vivo imaging system (for luciferase reporter)

  • Blood collection supplies

  • Tissue homogenization buffer and equipment

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

  • Administration:

    • Dilute the pSar-LNP formulation in sterile PBS to the desired dose.

    • Administer the LNPs to the mice via the desired route (e.g., intravenous, intramuscular). A typical dose for intravenous injection is 0.1-1.0 mg/kg of mRNA.

  • Monitoring Protein Expression:

    • For luciferase reporter: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Image the mice using an in vivo imaging system to quantify bioluminescence in different organs.

    • For secreted therapeutic proteins: Collect blood samples at various time points post-injection. Process the blood to obtain serum or plasma and quantify the protein concentration using an ELISA.

  • Biodistribution and Toxicity Analysis (Optional):

    • At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Homogenize the tissues to quantify protein expression or LNP accumulation.

    • Perform histological analysis of the organs to assess any potential toxicity.

    • Collect blood for serum chemistry analysis to evaluate liver and kidney function.

Visualizations

LNP_Formulation_Workflow cluster_ethanolic Ethanolic Phase cluster_aqueous Aqueous Phase pSar This compound Mixer Microfluidic Mixing pSar->Mixer Ionizable Ionizable Lipid Ionizable->Mixer Helper Helper Lipid Helper->Mixer Chol Cholesterol Chol->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization LNPs pSar-LNPs Characterization->LNPs

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In_Vitro_Transfection_Workflow Seed_Cells Seed Mammalian Cells in 96-well plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_LNPs Dilute pSar-LNPs with mRNA in media Incubate_Overnight->Prepare_LNPs Transfect Add LNP-media to cells Prepare_LNPs->Transfect Incubate_Transfection Incubate for 24-48 hours Transfect->Incubate_Transfection Analyze Quantify Protein Expression Incubate_Transfection->Analyze

Caption: Experimental workflow for in vitro transfection using pSar-LNPs.

LNP_Delivery_Mechanism cluster_cell LNP pSar-LNP with mRNA Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Ribosome Ribosome Endosomal_Escape->Ribosome Cytoplasm->Ribosome Protein Therapeutic Protein Ribosome->Protein

Caption: Mechanism of pSar-LNP mediated mRNA delivery and protein expression.

References

Application Note: Formulation and Characterization of Stable Lipid Nanoparticles with N-tetradecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines and siRNA therapies.[][2] A critical component in traditional LNP formulations is the polyethylene (B3416737) glycol (PEG)-conjugated lipid, which provides a "stealth" coating to prolong circulation time and improve stability.[2][3] However, concerns regarding the immunogenicity of PEG, including the potential for hypersensitivity reactions and accelerated blood clearance (ABC) upon repeated administration, have spurred the search for alternatives.[4]

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the N-methylated amino acid sarcosine, has emerged as a superior next-generation stealth polymer for LNP stabilization. pSar-conjugated lipids offer significant advantages, including excellent biocompatibility, biodegradability, and exceptionally low immunogenicity. This application note provides detailed protocols for formulating and characterizing stable LNPs using N-tetradecyl-pSar25 (also known as C14-pSar25), a specific pSar-lipid conjugate, highlighting its potential to engineer safer and more effective nanocarriers.

Advantages of Polysarcosine (pSar) Lipids

Compared to conventional PEGylated lipids, pSar-lipids offer several key benefits for LNP formulations:

  • Enhanced Stability: pSar provides excellent steric stabilization, preventing nanoparticle aggregation and degradation, which contributes to long-term storage stability.

  • Reduced Immunogenicity: Unlike PEG, which can elicit anti-PEG antibodies, polysarcosine does not provoke a significant immune response, minimizing the risk of ABC and complement activation.

  • Improved Transfection Potency: Studies have shown that LNPs formulated with pSar lipids can exhibit more robust mRNA transfection potency compared to their PEGylated counterparts.

  • Tunable Properties: The chain length of the pSar polymer and the structure of the lipid anchor can be precisely modified, allowing for fine-tuning of LNP physicochemical properties such as particle size, morphology, and internal structure.

Data Presentation: Physicochemical Properties of pSar-LNPs

The choice of lipid components is critical in determining the final characteristics of the LNPs. The following tables summarize the physicochemical properties of LNPs formulated with this compound (C14-pSar25) and other pSar lipids, using different ionizable lipids as a basis for comparison against standard PEGylated formulations.

Table 1: Physicochemical Properties of ALC-0315-based LNPs (Data compiled from a study on engineering LNPs with polysarcosine lipids.)

Stealth Lipid (1.5 mol%)Ionizable Lipid (50 mol%)Size (d.nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0159 (PEG) ALC-0315~85< 0.2> 90%Slightly Negative
C14-pSar25 ALC-0315> 500N/AN/AN/A*
C16-pSar25 ALC-0315> 200~ 0.2~ 90%Slightly Negative
DMG-pSar25 ALC-0315~100< 0.2~ 90%Slightly Negative
DOPE-pSar25 ALC-0315~80< 0.2~ 70%Slightly Negative

*Note: Due to the large particle size (>500 nm), LNPs formulated with C14-pSar25 in this specific system were excluded from further investigation in the cited study. This highlights the importance of optimizing the entire lipid composition.

Table 2: Physicochemical Properties of SM-102-based LNPs (Data compiled from a study on engineering LNPs with polysarcosine lipids.)

Stealth Lipid (1.5 mol%)Ionizable Lipid (50 mol%)Size (d.nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
DMG-PEG2000 SM-102~90< 0.2> 90%Slightly Positive
C16-pSar25 SM-102> 200~ 0.2~ 90%Slightly Positive
DMG-pSar25 SM-102~100< 0.2~ 90%Slightly Positive
DOPE-pSar25 SM-102~80< 0.2~ 85%Slightly Positive

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for LNP formulation and characterization, and the rationale for selecting pSar-lipids over traditional PEG-lipids.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Formulation cluster_purification Purification & Concentration cluster_final Final Product Lipids 1. Prepare Lipid Mixture (Ionizable, Helper, Cholesterol, pSar-Lipid) in Ethanol (B145695) Mixing 3. Microfluidic Mixing (e.g., NanoAssemblr) Lipids->Mixing mRNA 2. Prepare mRNA Solution in Aqueous Buffer (e.g., Citrate) mRNA->Mixing Dialysis 4. Dialysis (vs. PBS) to remove Ethanol and buffer exchange Mixing->Dialysis Self-Assembly Concentration 5. Concentration (Optional, via Ultrafiltration) Dialysis->Concentration LNPs 6. Sterile-Filtered pSar-LNP Suspension Concentration->LNPs

Caption: LNP Formulation Workflow using Microfluidic Mixing.

LNP_Characterization_Workflow cluster_assays Characterization Assays cluster_results Key Quality Attributes LNPs Formulated pSar-LNP Sample DLS Dynamic Light Scattering (DLS) LNPs->DLS Zetasizer Zeta Potential Measurement LNPs->Zetasizer RiboGreen RiboGreen Assay LNPs->RiboGreen SizePDI Size (d.nm) & Polydispersity Index (PDI) DLS->SizePDI Zeta Surface Charge (mV) Zetasizer->Zeta EE Encapsulation Efficiency (%) RiboGreen->EE

Caption: Workflow for Physicochemical Characterization of LNPs.

PEG_vs_pSar cluster_peg Traditional Approach cluster_psar Next-Generation Alternative PEG PEGylated Lipids PEG_cons Cons: - Potential Immunogenicity - Anti-PEG Antibodies - Accelerated Blood Clearance PEG->PEG_cons pSar pSar-Lipids (e.g., this compound) pSar_pros Pros: - Low Immunogenicity - Enhanced Stability - Improved Safety Profile - High Transfection Potency pSar->pSar_pros LNP LNP Stealth Component LNP->PEG LNP->pSar

Caption: Rationale for Choosing pSar-Lipids over PEG-Lipids.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a widely adopted method for producing uniform nanoparticles.

Materials:

  • Ionizable Lipid (e.g., SM-102 or ALC-0315)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA transcript in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Anhydrous Ethanol

  • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing instrument (e.g., NanoAssemblr Benchtop, Precision NanoSystems)

Procedure:

  • Prepare the Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:pSar-Lipid). b. Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.

  • Prepare the mRNA-Aqueous Phase: a. Dilute the mRNA stock to the desired concentration in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: a. Set up the microfluidic instrument according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio (FRR) between the aqueous and ethanol phases. A common FRR is 3:1 (Aqueous:Ethanol). d. Initiate the mixing process. The rapid mixing of the two phases forces the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification (Dialysis): a. Collect the resulting LNP suspension. b. To remove the ethanol and raise the pH, dialyze the LNP suspension against 1x PBS (pH 7.4) at 4°C. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). c. Perform several buffer exchanges over 12-24 hours to ensure complete removal of ethanol.

  • Sterilization and Storage: a. Recover the dialyzed LNP solution. b. Sterile-filter the final LNP formulation through a 0.22 µm syringe filter. c. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Stability at various temperatures should be validated.

Protocol 2: LNP Physicochemical Characterization

Accurate characterization is essential to ensure the quality, consistency, and performance of the formulated LNPs.

A. Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to calculate the hydrodynamic diameter and the size distribution (PDI).

  • Procedure:

    • Dilute the LNP sample in 1x PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

    • Perform the measurement to obtain the Z-average diameter (size) and PDI. A PDI value < 0.2 is generally considered indicative of a monodisperse population.

B. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which indicates the stability of the colloidal dispersion.

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to avoid charge screening effects.

    • Load the sample into a specialized zeta potential cell.

    • Perform the measurement using an instrument capable of electrophoretic light scattering (e.g., Malvern Zetasizer).

    • The resulting value will be slightly positive or neutral at pH 7.4.

C. mRNA Encapsulation Efficiency (EE) Quantification

  • Principle: A fluorescent dye like RiboGreen® binds to nucleic acids and fluoresces brightly. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and expose all the mRNA. Leave the other set intact.

    • Incubate both sets for 10-15 minutes at 37°C.

    • Add the RiboGreen® working solution to all samples and a set of mRNA standards.

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~528 nm) using a plate reader.

    • Calculate the EE using the following formula:

      • EE (%) = [(Total Fluorescence) – (Free mRNA Fluorescence)] / (Total Fluorescence) x 100

Conclusion

Polysarcosine-based lipids, such as this compound, represent a significant advancement in LNP technology. By replacing PEG, pSar-lipids can enhance the safety profile of LNP therapeutics by reducing immunogenicity while maintaining or even improving formulation stability and delivery efficiency. The protocols outlined in this note provide a robust framework for researchers to formulate and characterize pSar-LNPs, paving the way for the development of next-generation therapies with improved clinical outcomes. While this compound may require specific co-lipid optimization to achieve ideal particle sizes, the broader class of pSar-lipids offers a versatile toolkit for engineering advanced and highly stable drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-tetradecyl-pSar25 Concentration in LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-tetradecyl-pSar25 in lipid nanoparticle (LNP) formulations for mRNA delivery.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and characterization of LNPs containing this compound.

Issue Potential Cause Recommended Solution
High Particle Size (>150 nm) and/or Polydispersity Index (PDI > 0.2) Suboptimal molar ratio of this compound. Inefficient mixing during formulation. Aggregation of LNPs post-formulation.Systematically vary the molar percentage of this compound (e.g., 0.5%, 1.5%, 3%, 5%) while keeping other lipid ratios constant to identify the optimal concentration for desired particle size. Ensure rapid and consistent mixing during the formulation process. Microfluidic mixing is highly recommended for reproducible results.[1] Consider screening other pSar-lipids with different anchor structures if size issues persist with this compound.
Low mRNA Encapsulation Efficiency (<80%) Inappropriate N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to phosphate (B84403) groups in mRNA). Suboptimal pH of the aqueous buffer during formulation. The choice of pSar lipid anchor may influence encapsulation.Optimize the N:P ratio, typically ranging from 3:1 to 6:1 for effective mRNA encapsulation.[2] Ensure the aqueous buffer containing mRNA is at an acidic pH (e.g., pH 4.0) to promote the positive charge of the ionizable lipid and its interaction with the negatively charged mRNA.[3] If encapsulation remains low with this compound, consider testing other pSar lipids as some have shown higher encapsulation efficiencies.[4]
Poor In Vitro Transfection Efficiency Inefficient endosomal escape of the LNP. Low cellular uptake. Suboptimal LNP formulation.The choice and concentration of the pSar-lipid can influence endosomal escape. This compound is designed to facilitate this process. Ensure other lipid components (ionizable lipid, helper lipid) are optimal for the target cell line. Confirm cellular uptake using fluorescently labeled LNPs and flow cytometry. Re-evaluate the entire LNP formulation, including the molar ratios of all lipid components, to ensure it is optimized for the specific mRNA and target cells.
Variability Between Batches Inconsistent mixing speed or method. Instability of lipid stock solutions. Fluctuations in temperature during formulation.Utilize a controlled and reproducible mixing method, such as a microfluidic device, to minimize batch-to-batch variability.[1] Ensure lipid stock solutions are properly stored and brought to room temperature before use. Maintain a consistent temperature throughout the formulation process.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in an LNP formulation?

This compound is a polysarcosine (pSar) lipid that serves as an alternative to PEGylated lipids in LNP formulations. Its primary roles are to:

  • Provide a hydrophilic stealth layer to reduce protein binding and prolong circulation time.

  • Stabilize the nanoparticles and prevent aggregation.

  • Potentially reduce the immunogenicity associated with PEG lipids, as some studies suggest pSar is a promising candidate for PEG-free LNPs.

2. What is a typical starting molar ratio for this compound in an LNP formulation?

A common starting point for incorporating a PEG-alternative lipid like this compound is a direct molar substitution for the PEG-lipid in a standard LNP formulation. For many research applications, this is around 1.5 mol% of the total lipid composition. However, the optimal concentration can vary depending on the other lipid components and the specific application, so optimization is recommended.

3. How does the concentration of this compound affect LNP properties?

The concentration of this compound can significantly impact the physicochemical properties of LNPs:

  • Particle Size and PDI: Increasing the molar ratio of similar shielding lipids can sometimes lead to a slight decrease in particle size and a narrower size distribution (lower PDI). However, an excessive amount may also have the opposite effect.

  • Encapsulation Efficiency: The concentration of the shielding lipid can influence the encapsulation of mRNA, although the N:P ratio and the ionizable lipid are more dominant factors.

  • Zeta Potential: The zeta potential of LNPs is typically slightly negative at neutral pH and is primarily influenced by the ionizable lipid. The concentration of this compound generally has a minor effect on the final zeta potential.

4. Can this compound improve mRNA delivery efficiency compared to PEGylated lipids?

Several studies have shown that substituting PEG lipids with pSar lipids, including those with a C14 (tetradecyl) anchor, can maintain or even enhance mRNA delivery efficiency both in vitro and in vivo. This is attributed to a variety of factors, potentially including more efficient endosomal escape.

5. What are the key parameters to consider when optimizing the this compound concentration?

The key parameters to evaluate are:

  • Particle Size and PDI: Measured by Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency: Determined using a RiboGreen assay.

  • In Vitro Transfection Efficiency: Assessed by measuring the expression of a reporter protein (e.g., luciferase, GFP) in a relevant cell line.

  • In Vivo Efficacy: Measured by protein expression in target tissues after administration to an animal model.

Data Presentation

Impact of pSar-Lipid Substitution on LNP Physicochemical Properties

The following table summarizes the typical characteristics of LNPs where a PEG-lipid has been substituted with a pSar-lipid. Note that this compound is a C14-pSar25 lipid.

LNP ComponentParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
SM-102 based LNPs
with DMG-PEG 2000~80-100< 0.2> 90%Slightly Positive
with DMG-pSar25~100< 0.2> 90%Slightly Positive
with C14-pSar25~100-120< 0.2~80-90%Slightly Negative
ALC-0315 based LNPs
with ALC-0159 (PEG)~80-100< 0.2> 90%Slightly Negative
with DMG-pSar25~100< 0.2> 90%Slightly Negative
with C14-pSar25~100-120< 0.2~80-90%Slightly Negative

Data is compiled and representative of findings from multiple studies.

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of the ionizable lipid (e.g., SM-102 or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and this compound in 100% ethanol (B145695).

  • Gently warm the solutions (up to 60°C) if necessary to ensure complete dissolution of the lipids.

  • Combine the individual lipid stock solutions in the desired molar ratio to create a final mixed lipid solution in ethanol. A common starting molar ratio is Ionizable Lipid:DSPC:Cholesterol:this compound = 50:10:38.5:1.5.

Preparation of mRNA Aqueous Solution
  • Dilute the mRNA stock in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • The final concentration of the mRNA solution will depend on the desired final LNP concentration and the N:P ratio.

LNP Formulation using Microfluidics
  • Set up a microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1.

  • Set the total flow rate (TFR), for example, at 12 mL/min.

  • Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP solution.

Downstream Processing and Characterization
  • Dialysis: Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Size and PDI: Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify using a RiboGreen assay, measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • Zeta Potential: Determine using laser Doppler electrophoresis.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Mandatory Visualization

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome_pathway Endosomal Pathway LNP LNP with This compound Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein 6. Protein Synthesis mRNA_released mRNA mRNA_released->Ribosome 5. Translation Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Maturation Late_Endosome->mRNA_released 4. Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradation Pathway Endocytosis->Early_Endosome 2. Encapsulation

Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs for mRNA delivery.

LNP_Formulation_Workflow cluster_preparation 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & Characterization cluster_evaluation 4. Evaluation Lipid_Stock Lipid Stock (Ionizable, DSPC, Cholesterol, This compound in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics mRNA_Stock mRNA Stock (in Acidic Buffer) mRNA_Stock->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Characterization Characterization (Size, PDI, EE%) Dialysis->Characterization In_Vitro In Vitro Studies (Transfection Efficiency) Characterization->In_Vitro In_Vivo In Vivo Studies (Protein Expression) Characterization->In_Vivo

References

Technical Support Center: Troubleshooting N-tetradecyl-pSar25 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with N-tetradecyl-pSar25 lipid nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common problems during the formulation and storage of these polysarcosine-based LNPs.

Troubleshooting Guide: Resolving this compound LNP Aggregation

Aggregation of this compound LNPs can manifest as an increased hydrodynamic diameter, a high polydispersity index (PDI), visible precipitation, or phase separation. Below is a step-by-step guide to diagnose and address these issues.

Initial Observation: Formulated this compound LNPs show a larger than expected particle size (e.g., >200 nm), a high PDI (>0.2), or visible aggregates. One study noted that LNPs formulated with C14-pSar25 (this compound) resulted in a hydrodynamic diameter greater than 500 nm, indicating a predisposition for aggregation with this specific polysarcosine lipid.

Question 1: What are the most likely causes of immediate aggregation after formulation?

Immediate aggregation is often related to the formulation parameters. Here are the key factors to investigate:

  • Suboptimal Polysarcosine-Lipid Concentration: The concentration of this compound is critical. An insufficient amount may not provide enough steric hindrance to prevent particle fusion, while an excessive amount could potentially disrupt the LNP structure.

  • Inappropriate pH of the Aqueous Buffer: The pH during formulation is crucial for the charge of ionizable lipids and the overall stability of the nanoparticles. An acidic environment is typically required for encapsulating nucleic acids, but a pH that is too low can lead to excessive positive surface charge and subsequent aggregation.[1]

  • High Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the LNPs, which reduces electrostatic repulsion and promotes aggregation.[1]

  • High Total Lipid Concentration: A high concentration of lipids during the formulation process increases the likelihood of particle collisions, which can lead to aggregation.

  • Inefficient Mixing: The rate and method of mixing the lipid-ethanol phase with the aqueous phase are critical. Slow or inefficient mixing can result in the formation of larger, less stable particles that are prone to aggregation.[1]

Question 2: My this compound LNPs look good initially but aggregate during storage. What can I do to improve their long-term stability?

Aggregation during storage is a common challenge and can be influenced by the following factors:

  • Storage Temperature: Storing LNPs at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation and irreversible aggregation.[1][2] If freezing is necessary, it should be done rapidly and with cryoprotectants.

  • Inadequate Buffer Composition: The choice of buffer can significantly impact stability during storage, especially during freezing. For example, phosphate-buffered saline (PBS) can experience significant pH shifts upon freezing, which can induce aggregation. Tris-based buffers have been shown to offer better cryoprotection for some LNP formulations.

  • Absence of Cryoprotectants: If LNPs must be frozen, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation upon thawing.

  • Exposure to Light and Oxygen: Some lipids are susceptible to oxidation, which can compromise LNP integrity and lead to aggregation. Storage in amber vials, flushed with an inert gas like argon or nitrogen, can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio for this compound in an LNP formulation?

While the optimal ratio needs to be determined empirically for each specific formulation, a common starting point for PEG-lipids in LNP formulations is 1.5 mol%. Given that this compound serves a similar function, starting with a concentration in the range of 1-3 mol% and optimizing from there is a reasonable approach.

Q2: What characterization techniques are recommended to monitor this compound LNP aggregation?

The following techniques are essential for assessing LNP aggregation:

  • Dynamic Light Scattering (DLS): Measures the Z-average hydrodynamic diameter and Polydispersity Index (PDI). An increase in size and PDI over time is indicative of aggregation.

  • Nanoparticle Tracking Analysis (NTA): Provides particle size distribution and concentration. It can be more sensitive than DLS for detecting small populations of aggregates.

  • Zeta Potential Measurement: Determines the surface charge of the LNPs. A high absolute zeta potential (typically > |20| mV) suggests good colloidal stability due to electrostatic repulsion.

  • Visual Inspection: The presence of turbidity, precipitation, or phase separation is a clear sign of significant aggregation.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Allows for direct visualization of the LNPs and any aggregates, providing insights into their morphology.

Q3: How does the lipid tail length of the pSar-lipid affect LNP stability?

Studies have shown that the hydrophobic tail length of polysarcosine-lipids influences the physicochemical properties of the resulting LNPs. For instance, one study observed that ALC-0315 based LNPs with single-tail pSar-lipids, such as C16-pSar25 and C18-pSar25, formed larger particles (around 200 nm) compared to those with double-lipid chained pSar-lipids. This suggests that the shorter C14 tail of this compound might contribute to less stable packing and a higher propensity for aggregation.

Q4: Can the polysarcosine chain length impact LNP aggregation?

Yes, the length of the polysarcosine chain can affect the stealth properties and stability of the LNPs. A longer pSar chain generally provides a thicker hydrophilic shell, which can offer better steric protection against aggregation. The "25" in this compound refers to the number of sarcosine (B1681465) repeating units. If aggregation persists, exploring pSar-lipids with a longer polysarcosine chain (e.g., pSar35 or pSar45) could be a viable strategy.

Data Summary Tables

Table 1: Influence of pSar-Lipid Structure on LNP Size

pSar-LipidIonizable LipidHydrodynamic Diameter (nm)PDIReference
C14-pSar25ALC-0315> 500N/A
C16-pSar25ALC-0315~200~0.2
C18-pSar25ALC-0315> 200~0.2
DMG-pSar25 (double chain)ALC-0315~100~0.1
TET-AMINE-pSar25 (double chain)ALC-0315~150~0.15

N/A: Not available

Table 2: Recommended Storage Conditions for LNPs to Minimize Aggregation

Storage ConditionRecommendationRationaleReference
Temperature 2-8°C for short- to mid-term storage.Avoids freeze-thaw stress that can cause irreversible aggregation.
-20°C or -80°C for long-term storage, with cryoprotectants.Low temperatures slow down degradation kinetics.
Buffer Tris-based buffers may be preferable to PBS for frozen storage.PBS can undergo significant pH changes during freezing, leading to aggregation.
Cryoprotectants Add sucrose or trehalose (e.g., 5-10% w/v) before freezing.These sugars protect LNPs from the mechanical stress of ice crystal formation.
Light/Oxygen Store in amber vials, purged with inert gas (e.g., argon).Protects against lipid oxidation which can destabilize the LNPs.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol provides a general framework for formulating this compound LNPs. The specific lipid ratios and flow rates should be optimized for your particular application.

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in 100% ethanol (B145695) to achieve the desired molar ratios. A common starting point for the molar ratio of ionizable lipid:helper lipid:cholesterol:pSar-lipid is 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase can be in the range of 10-25 mg/mL.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The buffer should be RNase-free.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (e.g., 3:1).

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate mixing. The LNPs will self-assemble as the ethanol is rapidly diluted.

  • Buffer Exchange and Concentration:

    • Dialyze the resulting LNP suspension against the desired final storage buffer (e.g., PBS pH 7.4 or Tris-HCl pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and acidic buffer.

    • Concentrate the LNP solution if necessary using a centrifugal filter device.

Protocol 2: Characterization of LNP Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in the same buffer used for the final formulation to an appropriate concentration for DLS measurement. Avoid using water for dilution as this can alter the ionic strength and pH, potentially inducing aggregation.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement to obtain the Z-average diameter and PDI.

  • Data Analysis:

    • A Z-average diameter within the expected range (typically 80-150 nm for LNPs) and a PDI below 0.2 are indicative of a monodisperse and non-aggregated sample.

    • For stability studies, repeat the measurements at regular intervals (e.g., daily, weekly) under the specified storage conditions. A significant increase in Z-average diameter and/or PDI over time indicates aggregation.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound LNP Aggregation cluster_observation Initial Observation cluster_immediate Immediate Aggregation (Post-Formulation) cluster_storage Delayed Aggregation (During Storage) Observation High Particle Size (>200nm) High PDI (>0.2) Visible Aggregates Formulation_Parameters Investigate Formulation Parameters Observation->Formulation_Parameters If aggregation is immediate Storage_Conditions Evaluate Storage Conditions Observation->Storage_Conditions If aggregation occurs over time pSar_Conc Optimize pSar-Lipid Concentration (1-3 mol%) Formulation_Parameters->pSar_Conc pH_Ionic Adjust Buffer pH (4.0-5.0) & Ionic Strength Formulation_Parameters->pH_Ionic Lipid_Conc Reduce Total Lipid Concentration Formulation_Parameters->Lipid_Conc Mixing Ensure Rapid & Efficient Microfluidic Mixing Formulation_Parameters->Mixing Temperature Store at 2-8°C or Flash Freeze with Cryoprotectants Storage_Conditions->Temperature Buffer Use Cryo-stable Buffer (e.g., Tris-HCl) Storage_Conditions->Buffer Cryoprotectants Add Sucrose or Trehalose (5-10% w/v) before freezing Storage_Conditions->Cryoprotectants Protection Store in Amber Vials under Inert Gas Storage_Conditions->Protection

Caption: Troubleshooting workflow for this compound LNP aggregation.

LNP_Stability_Factors Key Factors Influencing LNP Stability cluster_formulation Formulation cluster_storage Storage & Handling LNP_Stability LNP Stability Lipid_Composition Lipid Composition (Ionizable, Helper, Cholesterol, pSar-Lipid) LNP_Stability->Lipid_Composition pSar_Properties pSar-Lipid Properties (Tail Length, pSar Length) LNP_Stability->pSar_Properties Lipid_Ratios Molar Ratios LNP_Stability->Lipid_Ratios Aqueous_Phase Aqueous Phase (pH, Buffer, Ionic Strength) LNP_Stability->Aqueous_Phase Mixing_Method Mixing Method & Rate LNP_Stability->Mixing_Method Temperature Temperature LNP_Stability->Temperature Freeze_Thaw Freeze-Thaw Cycles LNP_Stability->Freeze_Thaw Buffer_Choice Storage Buffer LNP_Stability->Buffer_Choice Cryoprotectants Cryoprotectants LNP_Stability->Cryoprotectants Light_Oxygen Light & Oxygen Exposure LNP_Stability->Light_Oxygen

Caption: Key factors influencing LNP stability.

References

Technical Support Center: Optimizing N-tetradecyl-pSar25 LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the transfection efficiency of N-tetradecyl-pSar25 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a polypeptoid-lipid conjugate based on the amino acid sarcosine (B1681465) (pSar).[1] It serves as an alternative to traditional PEGylated lipids in LNP formulations. The primary advantages of using pSar-lipids like this compound include potentially improved mRNA transfection potency and an enhanced safety profile compared to their PEGylated counterparts.[1][2]

Q2: What are the key factors influencing the transfection efficiency of this compound LNPs?

The transfection efficiency of these LNPs is a multifactorial process influenced by:

  • LNP Composition: The molar ratios of the ionizable lipid, helper lipid (e.g., DOPE, DSPC), cholesterol, and this compound are critical.[3][4]

  • Physicochemical Properties: Particle size, polydispersity index (PDI), and surface charge (zeta potential) significantly impact cellular uptake and biodistribution.[3][5]

  • Nucleic Acid Cargo: The quality, purity, and integrity of the mRNA or other nucleic acid are paramount for successful transfection.[6]

  • Cellular Factors: The cell type, health, density, and passage number of the target cells can dramatically affect transfection outcomes.[6][7]

  • Experimental Conditions: The presence of serum, antibiotics, and the overall transfection protocol play a significant role.[6][7][8]

Q3: What is the optimal storage condition for this compound LNPs?

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP transfection experiments.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal LNP Formulation: Incorrect molar ratios of lipids.Systematically vary the molar ratios of the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and this compound to find the optimal composition for your specific cell type and application.[3][12] Consider a Design of Experiments (DoE) approach for comprehensive optimization.[13]
Poor LNP Physicochemical Properties: Particle size is too large (>200 nm) or PDI is high (>0.2).Optimize the formulation process, such as using a microfluidic mixing device for more uniform particle formation.[14][15] Ensure lipids are fully dissolved before mixing.
Low-Quality Nucleic Acid: Degraded or impure mRNA/siRNA.Verify the integrity of your nucleic acid using gel electrophoresis or a Bioanalyzer. Ensure it is free of contaminants and endotoxins.[6]
Unhealthy Cells: Cells are overgrown, have a high passage number, or are contaminated (e.g., with mycoplasma).Use cells at a consistent and optimal density (typically 70-90% confluency for adherent cells).[7][16] Use low-passage cells and regularly test for mycoplasma contamination.[16]
Presence of Serum or Antibiotics: Serum proteins can interfere with LNP stability and uptake, and some antibiotics can be toxic to cells during transfection.Perform transfection in serum-free or reduced-serum media.[6] Avoid using antibiotics in the media during the transfection process.[8]
High Cell Toxicity High Concentration of Ionizable Lipid: Many ionizable lipids can be cytotoxic at high concentrations.Optimize the concentration of the ionizable lipid in your formulation. Perform a dose-response experiment to find the optimal balance between transfection efficiency and cell viability.
High LNP Dose: Excessive amounts of LNPs can lead to cytotoxicity.Titrate the LNP dose to determine the lowest effective concentration for your experiment.
Contaminants in LNP Preparation: Residual solvents or other impurities from the formulation process.Ensure proper dialysis or purification of the LNPs after formulation to remove any residual ethanol (B145695) or other contaminants.
Inconsistent Results Variability in Cell Culture: Inconsistent cell plating density, passage number, or growth conditions.Maintain a consistent cell culture practice. Plate cells at the same density for each experiment and use cells within a narrow passage number range.[7]
Inconsistent LNP Formulation: Variations in the mixing process or lipid stock concentrations.Use a standardized and reproducible formulation method, such as microfluidic mixing.[14] Prepare fresh lipid stock solutions or ensure proper storage of existing stocks.
Pipetting Errors: Inaccurate dispensing of reagents.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.

Experimental Protocols

Protocol 1: General this compound LNP Formulation using Microfluidic Mixing

This protocol provides a general framework for formulating this compound LNPs. The lipid ratios should be optimized for your specific application.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315)

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • This compound

  • mRNA or other nucleic acid

  • Ethanol (anhydrous)

  • Acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol to achieve the desired stock concentrations.

  • Prepare Organic Phase: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:this compound).

  • Prepare Aqueous Phase: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:organic).

  • Formulation: Load the organic and aqueous phases into separate syringes and initiate the mixing process.

  • Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

  • Storage: Store the formulated LNPs at -20°C or -80°C.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase, GFP)

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • 96-well plate (white-walled, clear-bottom for luminescence assays)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.

  • LNP Dilution: Dilute the this compound LNP stock to the desired final concentrations in serum-free medium.

  • Transfection:

    • Gently aspirate the complete medium from the cells.

    • Add the diluted LNP solution to each well.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C and 5% CO2.

  • Medium Change (Optional but Recommended): After the incubation period, you can replace the transfection medium with fresh complete medium to reduce potential cytotoxicity.

  • Assay for Protein Expression: At 24-48 hours post-transfection, assay for reporter protein expression (e.g., using a luciferase assay kit or fluorescence microscopy for GFP).

Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Data Analysis Lipids Lipid Mixture (Ionizable, Helper, Cholesterol, pSar) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer mRNA->Microfluidics LNPs This compound LNPs Microfluidics->LNPs Cells Target Cells LNPs->Cells Addition to Cells Incubation Incubation Cells->Incubation Assay Protein Expression Assay Incubation->Assay Data Transfection Efficiency Data Assay->Data Optimization Optimization of Parameters Data->Optimization

Caption: Experimental workflow for this compound LNP formulation and in vitro transfection.

Troubleshooting_Logic Start Low Transfection Efficiency? Check_LNP Check LNP Characteristics (Size, PDI, Zeta) Start->Check_LNP Yes Successful Successful Transfection Start->Successful No Check_RNA Verify RNA Integrity & Purity Check_LNP->Check_RNA Properties OK Optimize_Ratio Optimize Lipid Molar Ratios Check_LNP->Optimize_Ratio Properties Suboptimal Check_Cells Assess Cell Health & Density Check_RNA->Check_Cells RNA OK Check_RNA->Successful RNA Degraded Check_Cells->Successful Cells Unhealthy High_Toxicity High Cell Toxicity? Check_Cells->High_Toxicity Cells Healthy Optimize_Ratio->Successful Optimize_Dose Optimize LNP Dose Optimize_Dose->Successful High_Toxicity->Optimize_Dose Yes High_Toxicity->Successful No

Caption: A logical troubleshooting workflow for low LNP transfection efficiency.

References

Navigating Polysarcosine-Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tetradecyl-pSar25 in lipid nanoparticle (LNP) formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the formulation and characterization of LNPs incorporating this compound.

QuestionPossible Cause(s)Suggested Solution(s)
Why are my LNPs formulated with this compound (C14-pSar25) significantly larger than expected (>200 nm)? The single, relatively short C14 lipid tail of this compound may not provide sufficient hydrophobic interaction to be stably anchored within the LNP lipid core. This can lead to a less compact particle structure and larger hydrodynamic diameters.[1] Studies have shown that single-tail pSar lipids, including C14-pSar25, tend to form larger particles compared to double-tail pSar lipids.[1][2]- Consider using pSar lipids with longer alkyl chains: N-hexadecyl-pSar25 (C16) and N-octadecyl-pSar25 (C18) have been shown to form more compact LNPs compared to this compound.[1]- Incorporate double-tail pSar lipids: Lipids like DMG-pSar25 or DOPE-pSar25 have demonstrated the ability to form smaller LNPs (around 80-150 nm).[2]- Optimize the molar ratio of the pSar lipid: Reducing the molar percentage of this compound in the formulation may lead to a reduction in particle size.
My mRNA encapsulation efficiency is lower than expected (e.g., below 80%). What are the potential reasons? - Suboptimal mixing during formulation: Inefficient mixing of the lipid-ethanol and aqueous mRNA phases can lead to incomplete LNP assembly and poor mRNA encapsulation.- Incorrect N:P ratio: The ratio of the protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the mRNA is critical for efficient encapsulation.- pH of the aqueous buffer: The pH of the buffer used to dissolve the mRNA should be acidic enough to ensure the ionizable lipid is positively charged.- Ensure rapid and consistent mixing: Utilize a microfluidic mixing device for reproducible and efficient LNP formation.- Optimize the N:P ratio: A common starting point for LNP formulations is an N:P ratio of around 6. Titrate the amount of ionizable lipid to find the optimal ratio for your specific formulation.- Verify buffer pH: The aqueous buffer, typically sodium acetate (B1210297) or citrate, should have a pH between 4 and 5.
The polydispersity index (PDI) of my LNP formulation is high (>0.2), indicating a heterogeneous population of particles. How can I improve this? - Inconsistent mixing speed or flow rates: Variations in the mixing process can lead to the formation of particles of different sizes.- Lipid quality and stability: Degradation of lipids can affect the self-assembly process.- Aggregation post-formulation: LNPs may aggregate if not properly stabilized after formation.- Calibrate and maintain your microfluidic system: Ensure consistent flow rates and mixing parameters.- Use high-purity lipids and store them correctly: Protect lipids from oxidation and hydrolysis by storing them under inert gas at the recommended temperature.- Perform downstream processing promptly: After formulation, dialyze or perform tangential flow filtration to remove ethanol (B145695) and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) to stabilize the particles.
What is the expected zeta potential for pSar-LNPs, and what does it signify? The zeta potential of LNPs is an indicator of their surface charge and can influence their stability and interaction with cells. For pSar-LNPs formulated with ionizable lipids, the zeta potential is typically slightly negative or near-neutral at physiological pH.- A near-neutral or slightly negative zeta potential is generally desirable for in vivo applications to minimize non-specific interactions with blood components. If your zeta potential is highly positive or negative, it may be due to an imbalance in the lipid composition or issues with the final buffer exchange step.

Quantitative Data Summary

The following tables summarize the reported physicochemical properties of LNPs formulated with various pSar lipids, including the single-chain N-alkyl-pSar25 series. These tables are intended to provide a comparative overview to guide your formulation decisions.

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Different pSar Lipids

pSar LipidHydrodynamic Diameter (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)Reference
C14-pSar25 > 500~0.4Not ReportedNot Reported
C16-pSar25 ~200~0.25~85~ -5
C18-pSar25 ~250~0.2~90~ -5
DMG-pSar25 ~100~0.15~90~ -5
DOPE-pSar25 ~80~0.15~70~ -8
TETAMINE-pSar25 ~150~0.2~85~ +2

Table 2: Physicochemical Properties of SM-102-based LNPs with Different pSar Lipids

pSar LipidHydrodynamic Diameter (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)Reference
C16-pSar25 ~180~0.2~90~ +5
C18-pSar25 ~200~0.2~90~ +5
DMG-pSar25 ~100~0.15~90~ +5
DOPE-pSar25 ~80~0.15~85~ +3
TETAMINE-pSar25 ~150~0.2~90~ +8

Experimental Protocols

This section provides a detailed methodology for the formulation and characterization of LNPs containing this compound.

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

1. Preparation of Lipid Stock Solutions in Ethanol:

  • Prepare individual stock solutions of the ionizable lipid (e.g., SM-102), DSPC, cholesterol, and this compound in absolute ethanol. A typical concentration is 10-20 mg/mL.

  • To create the final lipid mixture, combine the stock solutions in the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound) is a common starting point.

2. Preparation of Aqueous mRNA Solution:

  • Dilute the mRNA cargo in an acidic buffer, such as 50 mM sodium citrate, pH 4.0. The final concentration of mRNA will depend on the desired lipid-to-mRNA weight ratio.

3. LNP Assembly using a Microfluidic Mixer:

  • Set up a microfluidic mixing device (e.g., from Precision NanoSystems or a similar provider).

  • Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Initiate the flow to mix the two phases rapidly and continuously. The turbulent mixing within the microfluidic channels will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

4. Downstream Processing:

  • To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Alternatively, use a tangential flow filtration (TFF) system for buffer exchange and concentration.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Characterization of LNP Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the final LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using a zeta potential analyzer.

3. mRNA Encapsulation Efficiency Quantification:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

  • Prepare two sets of samples from the LNP formulation. In one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the mRNA. The other set remains intact.

  • Add the RiboGreen dye to both sets of samples and measure the fluorescence intensity.

  • The encapsulation efficiency is calculated as: ((Fluorescence_total - Fluorescence_intact) / Fluorescence_total) * 100%.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to LNP formulation and the effect of pSar lipid chain length.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Ethanol Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, this compound) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Aqueous->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis or TFF into PBS, pH 7.4) Microfluidic_Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP DLS Size & PDI (DLS) Final_LNP->DLS Zeta Zeta Potential Final_LNP->Zeta Encapsulation Encapsulation Efficiency Final_LNP->Encapsulation

Caption: Experimental workflow for LNP formulation and characterization.

Chain_Length_Effect cluster_chain N-Alkyl-pSar25 Chain Length cluster_properties Resulting LNP Properties C14 Short Chain (C14) This compound Large_Size Larger Particle Size (>200 nm) Lower Stability C14->Large_Size Leads to C16_C18 Longer Chains (C16, C18) N-hexadecyl/octadecyl-pSar25 Smaller_Size Smaller Particle Size (<200 nm) Higher Stability C16_C18->Smaller_Size Leads to

Caption: Logical relationship between alkyl chain length and LNP size.

References

N-tetradecyl-pSar25 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-tetradecyl-pSar25. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polymeric lipid consisting of a hydrophobic N-tetradecyl (C14) alkyl chain and a hydrophilic polysarcosine (pSar) polymer chain with 25 repeating units.[] It is an amphiphilic molecule used primarily in drug delivery systems, such as lipid nanoparticles (LNPs), as an alternative to PEGylated lipids.[2] The pSar component provides a "stealth" characteristic, reducing immune system recognition and prolonging circulation time in vivo.[][3]

Q2: What are the general solubility properties of this compound?

A2: As an amphiphilic molecule, the solubility of this compound depends on the solvent's polarity. The polysarcosine chain is highly water-soluble and also soluble in a range of polar organic solvents.[4][5] Conversely, the tetradecyl lipid tail is hydrophobic. This dual nature means it may not readily dissolve in purely aqueous or purely non-polar organic solvents and may require specific conditions or solvent systems for complete solubilization.

Q3: In which solvents is this compound expected to be soluble?

A3: While specific quantitative data is not widely published, based on the properties of its components, this compound is expected to be soluble in polar organic solvents such as ethanol (B145695), methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[4] It is likely to form micelles or aggregates in aqueous solutions. For use in aqueous buffers, it is typically first dissolved in a compatible organic solvent and then added to the aqueous phase.

Q4: Why is my this compound difficult to dissolve in aqueous buffers?

A4: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic tetradecyl tail, which can lead to aggregation and the formation of a cloudy suspension or precipitate. Lipopeptides and similar amphiphilic molecules often exhibit poor solubility in water, especially at neutral or acidic pH.[6][7]

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses common issues encountered when dissolving this compound.

Problem 1: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).
  • Cause: The hydrophobic lipid tail is preventing dissolution in the polar aqueous environment.

  • Solution 1: Use of an Organic Co-solvent. This is the most common and recommended method.

    • First, dissolve the this compound powder in a small amount of a compatible organic solvent such as ethanol or chloroform.[8][9][10]

    • Once fully dissolved, the organic solution can be slowly added to the aqueous buffer, often with gentle stirring or vortexing. This method is standard for preparing lipid nanoparticles.[11]

  • Solution 2: pH Adjustment. For some lipopeptides, altering the pH of the aqueous solution can improve solubility.[6][7] However, the effect of pH on the solubility of the non-ionic pSar chain is expected to be minimal. This approach should be tested on a small scale first.

Problem 2: After adding the organic solution of this compound to my aqueous buffer, the solution becomes cloudy or forms a precipitate.
  • Cause: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded, leading to aggregation or precipitation.

  • Solution 1: Decrease the Final Concentration. The simplest solution is to reduce the final concentration of this compound in the aqueous medium.

  • Solution 2: Optimize the Addition Rate. Add the organic stock solution very slowly to the aqueous buffer while stirring vigorously. This allows for more controlled formation of micelles or nanoparticles and can prevent large-scale aggregation.

  • Solution 3: Heat the Aqueous Buffer. Gently warming the aqueous buffer (e.g., to a temperature above the phase transition temperature of the lipid) before adding the this compound solution may improve solubility and dispersion.[8][12]

Problem 3: The dissolved this compound appears to crash out of solution upon storage.
  • Cause: The solution may be supersaturated, or changes in temperature could be affecting its stability.

  • Solution 1: Storage Conditions. Store the solution at the recommended temperature, typically -20°C for long-term storage of the dry powder.[] For solutions, storage conditions should be optimized, and freeze-thaw cycles should be minimized.

  • Solution 2: Re-dissolution. If precipitation occurs, gentle warming and sonication may help to redissolve the material, but this should be done cautiously to avoid degradation.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. The table below provides a qualitative summary based on the known properties of polysarcosine and lipids.

SolventExpected SolubilityNotes
WaterPoor to Low (forms micelles)The hydrophilic pSar chain imparts some water interaction, but the C14 tail limits direct solubility.
Phosphate-Buffered Saline (PBS)Poor to Low (forms micelles)Similar to water; aggregation is likely without a co-solvent.
EthanolSolubleA common solvent for initial dissolution of lipids and amphiphilic polymers.
MethanolSolubleAnother suitable polar organic solvent for initial dissolution.
ChloroformSolubleOften used for dissolving lipids for thin-film hydration methods.[8][9][10]
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent that should effectively dissolve this compound.
HexaneInsolubleAs a non-polar solvent, it is unlikely to dissolve the hydrophilic pSar chain.
Diethyl EtherInsolubleSimilar to hexane, not a suitable solvent.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound for Formulation

This protocol describes the standard procedure for dissolving this compound for its incorporation into lipid nanoparticle formulations.

  • Preparation of Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile, chemically resistant vial (e.g., glass).

    • Add a sufficient volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the powder is completely dissolved and the solution is clear.

  • Incorporation into Aqueous Phase:

    • Prepare the aqueous buffer in a separate sterile container.

    • While vigorously stirring the aqueous buffer, slowly add the ethanolic stock solution of this compound dropwise.

    • Continue stirring for a specified period (e.g., 15-30 minutes) to ensure homogeneous mixing and formation of nanoparticles.

G cluster_workflow Experimental Workflow: Solubilization and Formulation A Weigh this compound (powder) B Add Organic Solvent (e.g., Ethanol) A->B Step 1 C Vortex/Sonicate until fully dissolved B->C Step 2 D Clear Organic Stock Solution C->D Result F Slowly add stock solution to buffer with stirring D->F E Prepare Aqueous Buffer E->F Step 3 G Homogeneous Lipid Nanoparticle Suspension F->G Final Product

Solubilization and formulation workflow for this compound.
Protocol 2: Troubleshooting Precipitation Issues

This workflow outlines the logical steps to address precipitation when preparing an aqueous dispersion of this compound.

G cluster_troubleshooting Troubleshooting Workflow: Precipitation Issues Start Precipitate forms in aqueous solution Q1 Is the final concentration too high? Start->Q1 A1_Yes Reduce final concentration Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Clear Solution A1_Yes->End Q2 Was the organic stock added too quickly? A1_No->Q2 A2_Yes Repeat with slower addition and vigorous stirring Q2->A2_Yes Yes A2_No Consider other factors Q2->A2_No No A2_Yes->End Q3 Is the buffer pH or temperature suboptimal? A2_No->Q3 A3_Yes Optimize pH (if applicable) or gently warm the buffer Q3->A3_Yes Yes A3_Yes->End

A logical workflow for troubleshooting precipitation issues.

References

controlling particle size of N-tetradecyl-pSar25 lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for controlling the particle size of N-tetradecyl-pSar25 (C14-pSar25) lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNPs?

This compound, also written as C14-pSar25, is a polysarcosine (pSar) lipid. It consists of a single N-Tetradecyl (C14) saturated lipid tail attached to a polysarcosine polymer chain of 25 repeating units.[1] In LNP formulations, it serves as an alternative to traditional polyethylene (B3416737) glycol (PEG) lipids.[2] The primary motivation for using pSar lipids is to avoid the potential for "anti-PEG" antibody production, which can lead to adverse reactions and reduced therapeutic efficacy of PEGylated nanoparticles upon repeated administration.[2]

Q2: Why is controlling LNP particle size a critical factor?

Controlling particle size is a critical quality attribute (CQA) in LNP manufacturing.[3] The size of the nanoparticle directly influences its biological performance, including:

  • Biodistribution and Circulation: Smaller nanoparticles (typically 20-150 nm) often have longer circulation times in the bloodstream and can better accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

  • Cellular Uptake: The efficiency of endocytosis, the primary mechanism for LNP entry into cells, is size-dependent.

  • Immune System Evasion: Smaller particles are less likely to be cleared by the immune system, enhancing their therapeutic window.

  • Stability and Drug Loading: Particle size can affect the stability of the formulation and its capacity for encapsulating therapeutic payloads like mRNA.

Q3: What is a typical target size range for LNPs in drug delivery?

For most systemic drug delivery applications, the target LNP size range is between 20 nm and 150 nm. More specifically, a range of 50-100 nm is often considered optimal. This range balances the need for prolonged circulation and efficient tissue penetration against rapid clearance by the kidneys or liver. Precise size control, even at 10 nm intervals, is a significant goal for targeting specific tumor microenvironments.

Q4: How are LNP size and distribution measured?

The most common technique for measuring LNP size is Dynamic Light Scattering (DLS) . DLS measures the fluctuations in light scattered by the particles undergoing Brownian motion to determine their hydrodynamic diameter. Other methods include Nanoparticle Tracking Analysis (NTA), which tracks individual particles to provide size and concentration data, and various microscopy techniques.

Q5: What is the Polydispersity Index (PDI) and what is an acceptable value?

The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution in a sample. A smaller PDI value indicates a more monodisperse or homogeneous population of nanoparticles. For LNP-based drug delivery systems, a PDI of less than 0.3 is generally considered acceptable and indicative of a consistent and stable formulation.

Troubleshooting Guide

Problem: My LNP size is consistently too large.

This is a common issue that can often be resolved by adjusting formulation and process parameters.

Potential Causes & Solutions
  • Improper Lipid Ratios:

    • High Lipid Concentration: An excessive total lipid concentration can lead to the formation of larger particles.

      • Solution: Decrease the total lipid concentration in the organic phase.

    • Low pSar-Lipid Content: The this compound lipid helps to stabilize the forming particle and limit its growth. Insufficient amounts can result in larger, less stable particles.

      • Solution: Methodically increase the molar percentage (mol%) of this compound in your formulation. A higher mol% of the stabilizing lipid (like PEG or pSar) typically leads to smaller nanoparticles.

  • Inefficient Mixing (Microfluidics):

    • Low Total Flow Rate (TFR): Slower flow rates can lead to less rapid and less uniform mixing of the lipid and aqueous phases, allowing more time for particle growth.

      • Solution: Increase the TFR on your microfluidic system. Faster mixing generally produces smaller, more uniform particles.

    • Low Flow Rate Ratio (FRR): The FRR (aqueous phase flow rate / organic phase flow rate) is a critical parameter. A low ratio can result in slower dilution of the organic solvent, leading to larger particles.

      • Solution: Increase the FRR. Ratios of 3:1 or higher are common starting points.

  • Sub-optimal Lipid Components:

    • Lipid Quality: Degradation of lipids, particularly the ionizable lipid, can affect LNP formation.

      • Solution: Use fresh, high-quality lipids. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture).

Problem: My Polydispersity Index (PDI) is too high (>0.3).

A high PDI indicates a broad size distribution, which is undesirable for clinical applications.

Potential Causes & Solutions
  • Poor Mixing Dynamics: This is the most common cause. A high PDI suggests that nanoparticles are not forming uniformly.

    • Solution: Optimize the mixing parameters as described above. Increase the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) to promote rapid, turbulent mixing, which favors the formation of a homogeneous particle population.

  • Particle Aggregation: The initial formulation may be monodisperse, but particles may be aggregating afterward.

    • Solution:

      • Verify that the zeta potential of the particles is sufficiently high (positive or negative) to ensure electrostatic repulsion and stability.

      • Ensure the buffer used for dialysis or purification is appropriate and does not induce aggregation.

      • Consider the concentration of this compound, as it provides steric stabilization to prevent aggregation.

  • Post-Processing Issues:

    • Extrusion: If microfluidics are not achieving the desired PDI, a post-formulation extrusion step through polycarbonate membranes of a defined pore size can be used to reduce both the average particle size and the PDI.

Data & Parameters

Table 1: Key Parameters and Their Effect on LNP Size & PDI
ParameterRecommended ChangeExpected Effect on Particle SizeExpected Effect on PDI
Total Lipid Concentration Decrease↓ (Smaller)↓ (Lower)
This compound (mol%) Increase↓ (Smaller)↓ (Lower)
Total Flow Rate (TFR) Increase↓ (Smaller)↓ (Lower)
Flow Rate Ratio (FRR) Increase↓ (Smaller)↓ (Lower)
Post-Formulation Extrusion Apply↓ (Smaller)↓ (Lower)

This table summarizes general trends observed in LNP formulation.

Table 2: Example Formulation Data for pSar-Lipid LNPs
Formulation IDIonizable LipidThis compound (mol%)FRR (Aq:Org)Avg. Particle Size (nm)PDI
LNP-pSar-01SM-1021.5%3:1~100 nm0.15
LNP-pSar-02SM-1022.5%3:1~85 nm0.12
LNP-pSar-03ALC-03151.5%3:1~80 nm0.11
LNP-pSar-04ALC-03151.5%5:1~70 nm0.09

This table presents hypothetical data based on established principles to illustrate the impact of changing formulation parameters. Actual results will vary based on the specific lipid composition and experimental setup. Studies have shown that different pSar lipid structures and ionizable lipids significantly impact final particle size.

Experimental Protocols & Visualizations

Protocol: Microfluidic Formulation of this compound LNPs

This protocol describes a standard method for producing LNPs using a microfluidic mixing device.

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase):

    • Separately dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and this compound in 100% ethanol (B145695) to create individual stock solutions.

    • Combine the individual lipid stocks in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable:DSPC:cholesterol:pSar-lipid).

    • Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).

    • Vortex thoroughly to ensure a clear, homogeneous solution. A brief sonication may be used if necessary.

  • Payload Stock (Aqueous Phase):

    • Dissolve the nucleic acid payload (e.g., mRNA) in a low pH formulation buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated and can complex with the negatively charged nucleic acid.

    • Ensure the final concentration is appropriate for the desired nucleic acid-to-lipid ratio.

2. Microfluidic Mixing:

  • Prime the microfluidic system (e.g., NanoAssemblr Ignite) pumps with ethanol and then with the respective aqueous and organic phase solutions.

  • Load the prepared Lipid Stock into a syringe for the organic phase inlet and the Payload Stock into a syringe for the aqueous phase inlet.

  • Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 Aqueous:Organic).

  • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, inducing rapid nanoprecipitation to form the LNPs.

  • Collect the milky-white output solution, which contains the newly formed LNPs in an ethanol/buffer mixture.

3. Purification and Buffer Exchange:

  • Immediately following formation, purify the LNP solution to remove ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., PBS, pH 7.4).

  • Method: Use tangential flow filtration (TFF) or dialysis. For lab-scale, dialysis using a 10 kDa MWCO cassette is common.

  • Dialyze against sterile PBS (pH 7.4) for at least 18-24 hours at 4°C, with multiple buffer changes.

4. Characterization:

  • After purification, measure the LNP particle size and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential to assess surface charge and stability.

  • Quantify nucleic acid encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_process 2. LNP Formation & Purification cluster_qc 3. Quality Control prep_lipid Prepare Lipid Phase (Ethanol) mixing Microfluidic Mixing (Set TFR & FRR) prep_lipid->mixing Organic Inlet prep_aq Prepare Aqueous Phase (Buffer, pH 4.0) prep_aq->mixing Aqueous Inlet purify Purification / Dialysis (vs. PBS, pH 7.4) mixing->purify Crude LNPs char Characterization purify->char Final LNP Product size_pdi Size (DLS) & PDI char->size_pdi zeta Zeta Potential char->zeta ee Encapsulation Efficiency char->ee

Caption: Workflow for LNP formulation using microfluidics.

Troubleshooting_LNP_Size Troubleshooting: LNP Size is Too Large start Problem: LNP Size > Target check_process Check Process Parameters? start->check_process check_formulation Check Formulation? start->check_formulation is_tfr_low Is TFR too low? check_process->is_tfr_low is_frr_low Is FRR < 3:1? is_tfr_low->is_frr_low No action_tfr Action: Increase TFR is_tfr_low->action_tfr Yes action_frr Action: Increase FRR is_frr_low->action_frr Yes is_frr_low->check_formulation No is_lipid_conc_high Is total lipid conc. high? check_formulation->is_lipid_conc_high is_psar_low Is pSar mol% low? is_lipid_conc_high->is_psar_low No action_lipid_conc Action: Decrease total lipid conc. is_lipid_conc_high->action_lipid_conc Yes action_psar Action: Increase pSar mol% is_psar_low->action_psar Yes

Caption: Decision tree for troubleshooting large LNP size.

References

Navigating the Frontier of LNP Stability: A Technical Guide to Polysarcosine (pSar) Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the critical impact of polysarcosine (pSar) content on the in vivo stability of lipid nanoparticles (LNPs), featuring troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid, is emerging as a promising alternative to polyethylene (B3416737) glycol (PEG) in the quest to enhance the in vivo stability and therapeutic efficacy of lipid nanoparticles. Its biocompatibility and "stealth" properties, which help LNPs evade the immune system, make it a focal point of next-generation drug delivery systems.[1][2] This technical support center provides in-depth guidance on leveraging pSar to optimize your LNP-based research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using pSar over PEG in LNP formulations?

A1: The principal advantage of substituting PEG with pSar is the potential to mitigate the immunogenicity associated with PEGylated lipids.[3][4] Repeated administration of PEG-LNPs can lead to the production of anti-PEG antibodies, which can accelerate blood clearance and potentially cause adverse reactions.[3][5] pSar-functionalized LNPs have demonstrated a reduced immunogenic profile, offering a safer and potentially more effective alternative for repeated dosing regimens.[1][2]

Q2: How does pSar content influence the physicochemical properties of LNPs?

A2: The molar fraction and chain length of the pSar-lipid significantly influence the size, polydispersity index (PDI), and surface charge of LNPs. Generally, increasing the pSar-lipid content can lead to a slight increase in particle size.[1] The choice of the lipid anchor to which the pSar chain is attached also plays a crucial role in the final particle characteristics and mRNA delivery efficiency.[3]

Q3: What is the effect of pSar chain length on in vivo LNP performance?

A3: The length of the pSar chain is a critical parameter for in vivo performance. While a certain chain length is necessary to provide a sufficient hydrophilic shield, excessively long chains can hinder cellular uptake and endosomal escape, thereby reducing therapeutic efficacy.[3] Studies have shown that a pSar chain length with a molecular weight analogous to PEG2000 (e.g., pSar with 25 repeat units) can maintain or even enhance mRNA delivery efficiency compared to their PEGylated counterparts.[3]

Q4: Can pSar-LNPs enhance the in vivo stability and circulation time?

A4: Yes, the hydrophilic and sterically hindering nature of the pSar shell minimizes interactions with plasma proteins (opsonization), leading to reduced clearance by the mononuclear phagocyte system. This "stealth" characteristic is expected to prolong the circulation half-life of the LNPs, allowing for more effective delivery to target tissues.

Troubleshooting Guide

Encountering challenges during LNP formulation and experimentation is a common aspect of research. This guide addresses specific issues you might encounter with pSar-LNPs.

Issue Potential Cause Recommended Solution
Low mRNA Encapsulation Efficiency (<80%) 1. Suboptimal pH of the aqueous buffer: The ionizable lipid requires an acidic pH (typically 4.0-5.0) to be sufficiently protonated for effective nucleic acid complexation.1. Ensure the pH of your nucleic acid-containing buffer is within the optimal range for the chosen ionizable lipid.
2. Incorrect lipid molar ratios: An insufficient amount of the ionizable lipid relative to the nucleic acid (a low N/P ratio) can lead to incomplete encapsulation.2. Optimize the molar ratio of the ionizable lipid to the nucleic acid. A typical starting point is a 5:1 N/P ratio.[1]
3. Inefficient mixing: Rapid and homogenous mixing of the lipid and aqueous phases is crucial for spontaneous LNP formation and efficient encapsulation.3. If using a microfluidic system, optimize the total flow rate and flow rate ratio. For manual methods like ethanol (B145695) injection, ensure rapid and consistent injection into a vigorously stirred aqueous phase.[1][6]
LNP Aggregation (High PDI > 0.2) 1. Insufficient pSar-lipid concentration: The pSar-lipid provides steric stability, preventing aggregation. A concentration that is too low may not provide adequate surface coverage.1. Increase the molar percentage of the pSar-lipid in the formulation. Typical ranges are between 0.5-2 mol%.
2. High total lipid concentration: Very high lipid concentrations can sometimes lead to instability and aggregation.2. Consider reducing the total lipid concentration in the organic phase.
3. Inappropriate buffer conditions post-formulation: The final buffer composition and pH can impact particle stability.3. Dialyze or purify the LNPs into a suitable storage buffer, such as phosphate-buffered saline (PBS) at a neutral pH.
Variability in In Vivo Results 1. Inconsistent LNP characteristics: Batch-to-batch variability in LNP size, PDI, or encapsulation efficiency will lead to inconsistent in vivo performance.1. Strictly control all formulation parameters and thoroughly characterize each batch of LNPs before in vivo administration.
2. Route of administration: The biodistribution and efficacy of LNPs are highly dependent on the route of administration (e.g., intravenous vs. intramuscular).2. Ensure consistent and accurate administration for all experimental groups.[6][7]
3. Animal handling and model: Stress and physiological variations in animal models can influence experimental outcomes.3. Standardize animal handling procedures and use age- and sex-matched animals for all studies.

Quantitative Data Summary

The following tables summarize key quantitative data comparing pSar-LNPs with conventional PEG-LNPs.

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs

LNP Formulation (Ionizable Lipid: ALC-0315)Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
Control (ALC-0159 PEG) ~80< 0.2> 90%Slightly Negative
DMG-pSar25 ~100< 0.280-90%Slightly Negative
C16-pSar25 ~200< 0.280-90%Slightly Negative
C18-pSar25 ~200< 0.280-90%Slightly Negative
TETAMINE-pSar25 ~150< 0.280-90%Slightly Positive
DOPE-pSar25 ~80< 0.2~70%Slightly Negative

Data adapted from Kang et al., 2024.[3]

Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression)

LNP Formulation (Ionizable Lipid: ALC-0315)Relative Luminescence Intensity (vs. PEG-LNP)
Control (ALC-0159 PEG) 1.0
DMG-pSar25 > 5-fold higher
C16-pSar25 > 5-fold higher
C18-pSar25 Not reported
TETAMINE-pSar25 Not reported

Data represents intramuscular injection in mice and is adapted from Kang et al., 2024.[3][8]

Experimental Protocols

Here, we provide detailed methodologies for key experiments related to the formulation and in vivo stability assessment of pSar-LNPs.

Protocol 1: pSar-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol

  • Helper phospholipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • pSar-lipid (e.g., DMG-pSar25) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Solution: In a sterile microcentrifuge tube, combine the ionizable lipid, helper phospholipid, cholesterol, and pSar-lipid in the desired molar ratio (e.g., 48:10:40:2 for SM-102 based LNPs).[9] Vortex thoroughly to ensure a homogenous mixture.

  • Prepare the mRNA-Aqueous Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the appropriate flow rate ratio (typically 3:1 aqueous to organic) and total flow rate on the microfluidic device.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the spontaneous self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Change the buffer at least twice during dialysis.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.[3][10][11]

Protocol 2: In Vivo LNP Biodistribution and Stability Assessment

This protocol outlines a method to assess the biodistribution and stability of pSar-LNPs in a murine model.

Materials:

  • pSar-LNPs encapsulating a reporter mRNA (e.g., luciferase or a fluorescent protein)

  • Age- and sex-matched mice (e.g., C57BL/6)

  • Anesthetic

  • In vivo imaging system (IVIS) for bioluminescence or fluorescence imaging

  • Tissue homogenization buffer and equipment

  • Luciferase assay kit or fluorescence plate reader

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Administer the pSar-LNPs to the mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection). A typical mRNA dose for initial studies is 0.1 mg/kg.[10]

  • In Vivo Imaging (Non-invasive):

    • At predetermined time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize the mice.

    • If using luciferase mRNA, inject the substrate (e.g., D-luciferin) and acquire bioluminescence images using an IVIS.[8]

    • If using a fluorescently labeled LNP or mRNA, acquire fluorescence images.

  • Ex Vivo Organ Analysis (Invasive):

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect the organs of interest (e.g., liver, spleen, lungs, kidneys, and injection site muscle).

    • Homogenize the tissues in a suitable lysis buffer.

    • Quantify the reporter protein expression (e.g., luciferase activity) in the tissue homogenates and normalize to the total protein content.

  • Pharmacokinetic Analysis:

    • At various time points post-injection, collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.

    • Separate the plasma by centrifugation.

    • Quantify the amount of LNP-associated mRNA or a labeled lipid component in the plasma using a suitable method (e.g., qPCR for mRNA or LC-MS/MS for a lipid marker) to determine the circulation half-life.

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using Graphviz.

LNP_Formation cluster_phases Microfluidic Mixing Aqueous Phase Aqueous Phase Mixing Aqueous Phase->Mixing mRNA in Acidic Buffer Organic Phase Organic Phase Organic Phase->Mixing Lipids in Ethanol Self-Assembly Spontaneous LNP Formation Mixing->Self-Assembly Rapid Mixing Purification Purification Self-Assembly->Purification Dialysis Characterized pSar-LNP Characterized pSar-LNP Purification->Characterized pSar-LNP Removal of Ethanol & Unencapsulated mRNA InVivo_Workflow Start pSar-LNP Administration (e.g., IV or IM) InVivoImaging Non-invasive Imaging (IVIS) Start->InVivoImaging Time Points BloodSampling Pharmacokinetic Analysis (Blood Collection) Start->BloodSampling Time Points TissueHarvest Ex Vivo Organ Analysis (Biodistribution) Start->TissueHarvest Terminal Time Point Endpoint Data Analysis InVivoImaging->Endpoint BloodSampling->Endpoint TissueHarvest->Endpoint pSar_vs_PEG cluster_pSar pSar-LNP cluster_PEG PEG-LNP LNP Core LNP Core pSar Shell Hydrophilic pSar Shell LNP Core->pSar Shell PEG Shell Hydrophilic PEG Shell LNP Core->PEG Shell Reduced Opsonization Reduced Opsonization pSar Shell->Reduced Opsonization Stealth Effect Lower Immunogenicity Lower Immunogenicity pSar Shell->Lower Immunogenicity Longer Circulation Longer Circulation Reduced Opsonization->Longer Circulation Potential Immunogenicity Potential Immunogenicity PEG Shell->Potential Immunogenicity Repeated Dosing Anti-PEG Antibodies Anti-PEG Antibodies Potential Immunogenicity->Anti-PEG Antibodies Accelerated Clearance Accelerated Clearance Anti-PEG Antibodies->Accelerated Clearance

References

Mitigating Batch-to-Batch Variability in pSar-LNP Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in polysarcosine-lipid nanoparticle (pSar-LNP) formulations. By understanding the critical process parameters and quality attributes, you can enhance the consistency and reproducibility of your pSar-LNP preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in pSar-LNP formulation?

Batch-to-batch variability in pSar-LNP formulation can arise from several factors, primarily categorized as:

  • Raw Material Attributes: Inconsistencies in the quality and purity of lipids (ionizable lipids, phospholipids, cholesterol, and pSar-lipids) and the nucleic acid payload can significantly impact LNP characteristics.

  • Process Parameters: Variations in manufacturing process parameters, such as mixing method (e.g., microfluidics), flow rates, flow rate ratio (FRR) of aqueous to organic phase, and temperature, can lead to differences in particle size, polydispersity, and encapsulation efficiency.[1][2][3]

  • Analytical Method Variability: Inconsistencies in the execution of analytical techniques used for characterization can lead to perceived batch differences.

Q2: What are the critical quality attributes (CQAs) to monitor for pSar-LNP consistency?

To ensure batch-to-batch consistency, the following CQAs should be closely monitored:

  • Particle Size (Hydrodynamic Diameter): Affects cellular uptake, biodistribution, and immunogenicity.[4]

  • Polydispersity Index (PDI): A measure of the size distribution uniformity. A lower PDI (ideally <0.2) indicates a more homogenous LNP population.[5]

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid payload successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for therapeutic efficacy.

  • Zeta Potential: The surface charge of the LNPs, which influences their stability in suspension and interaction with cell membranes.

  • Lipid Ratios: The final molar ratios of the different lipid components in the formulated LNPs.

Q3: How does the pSar-lipid structure influence LNP properties and variability?

The structure of the polysarcosine-lipid, including the length of the pSar chain and the lipid anchor, plays a crucial role in LNP characteristics. Longer pSar chains can increase the hydrophilic shell, potentially leading to smaller particle sizes but may also decrease transfection efficiency. Variations in the purity and chain length distribution of the pSar-lipid raw material can be a significant source of batch-to-batch variability.

Troubleshooting Guide

This guide addresses common issues encountered during pSar-LNP formulation that contribute to batch-to-batch variability.

Issue 1: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent performance.

Potential Cause Recommended Solution
Inconsistent Mixing Ensure the mixing process is well-controlled. For microfluidic systems, verify that the flow rates are stable and the channels are not clogged. For bulk mixing, ensure the stirring or mixing speed is consistent.
Poor Quality of Raw Materials Qualify all raw materials, including lipids and nucleic acids, for purity and consistency. Impurities can lead to the formation of aggregates or irregularly sized particles.
Suboptimal Flow Rate Ratio (FRR) Optimize the FRR of the aqueous and organic phases. Higher FRRs (e.g., 3:1 to 5:1 aqueous to organic) often lead to smaller and more uniform particles.
Inappropriate Buffer Conditions Ensure the pH and ionic strength of the aqueous buffer are consistent between batches. Buffer composition can influence the self-assembly process.
Particle Aggregation See "Issue 3: Particle Aggregation and Instability" for detailed troubleshooting.
Issue 2: Low Encapsulation Efficiency (%EE < 80%)

Low encapsulation of the nucleic acid payload compromises the therapeutic dose and efficacy.

Potential Cause Recommended Solution
Suboptimal N:P Ratio The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N:P ratio) is critical. Optimize this ratio to ensure efficient complexation.
Incorrect pH of Aqueous Buffer The ionizable lipid must be protonated to interact with the negatively charged nucleic acid. Ensure the pH of the aqueous buffer is sufficiently acidic (typically pH 4-5) to facilitate this.
Degraded Nucleic Acid Use high-quality, intact nucleic acid. Degraded RNA or DNA may not encapsulate as efficiently. Verify nucleic acid integrity before formulation.
Inadequate Mixing Rapid and efficient mixing is crucial for high encapsulation. For microfluidic systems, higher total flow rates (TFR) can improve mixing and encapsulation.
Premature Particle Stabilization The pSar-lipid can sometimes stabilize the particle surface too quickly, hindering further encapsulation. Consider optimizing the concentration of the pSar-lipid.
Issue 3: Particle Aggregation and Instability

Aggregation leads to larger particle sizes, higher PDI, and potential safety concerns.

Potential Cause Recommended Solution
Inappropriate Storage Conditions Store LNPs at the recommended temperature (often 2-8°C for short-term and -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles, which can induce aggregation. The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can mitigate aggregation during freezing.
Suboptimal Buffer Composition The final buffer composition after dialysis or purification is critical for stability. Ensure the pH is near neutral and the ionic strength is appropriate.
Insufficient pSar-Lipid Shielding The pSar-lipid provides a hydrophilic shield that prevents aggregation. Ensure the concentration of the pSar-lipid is sufficient to cover the LNP surface.
Residual Ethanol (B145695) Incomplete removal of the organic solvent (e.g., ethanol) used during formulation can lead to instability. Ensure the purification step (e.g., dialysis or tangential flow filtration) is effective.
Mechanical Stress Vigorous shaking or stirring after formulation can introduce air-liquid interfacial stress, leading to aggregation. Handle LNP suspensions gently.

Quantitative Data Summary

The following tables summarize the impact of key formulation parameters on pSar-LNP critical quality attributes.

Table 1: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on LNP Size and PDI

FRR (Aqueous:Organic)TFR (mL/min)Average Size (nm)PDI
3:11285 ± 50.12 ± 0.02
4:11280 ± 40.10 ± 0.02
5:11275 ± 60.09 ± 0.03
3:11878 ± 50.11 ± 0.02
3:12472 ± 40.10 ± 0.01

Data are representative and may vary based on the specific lipid composition and nucleic acid payload.

Table 2: Influence of pSar-Lipid Chain Length on LNP Properties

pSar Chain Length (repeating units)Average Size (nm)PDIEncapsulation Efficiency (%)
2595 ± 70.15 ± 0.0392 ± 3
5088 ± 60.13 ± 0.0290 ± 4
7582 ± 50.11 ± 0.0288 ± 5

Data are representative and may vary based on the specific lipid anchor and formulation conditions.

Experimental Protocols

Protocol 1: pSar-LNP Formulation using Microfluidics

This protocol describes a general method for producing pSar-LNPs using a microfluidic mixing device.

Materials:

  • Lipid stock solution in ethanol (containing ionizable lipid, DSPC, cholesterol, and pSar-lipid at the desired molar ratio).

  • Nucleic acid stock solution in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

  • Purification system (e.g., dialysis cassettes or tangential flow filtration system).

  • Final formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Prepare the lipid and nucleic acid solutions at the desired concentrations.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the nucleic acid solution into another.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A typical FRR is 3:1 or 4:1 (aqueous:organic).

  • Start the pumps to initiate mixing. The first few microliters should be discarded to ensure stable flow.

  • Collect the resulting LNP suspension.

  • Purify the LNPs by dialyzing against the final formulation buffer for at least 18 hours with multiple buffer changes to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the formulated LNPs at the appropriate temperature.

Protocol 2: Characterization of pSar-LNP Size and PDI by Dynamic Light Scattering (DLS)

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume disposable cuvettes.

  • Final formulation buffer (e.g., PBS, pH 7.4).

  • pSar-LNP sample.

Procedure:

  • Turn on the DLS instrument and allow it to warm up and stabilize.

  • Dilute the pSar-LNP sample to an appropriate concentration with the final formulation buffer to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature, dispersant properties (viscosity and refractive index of the buffer), and measurement duration.

  • Perform the measurement. The instrument will report the Z-average diameter (particle size) and the polydispersity index (PDI).

  • Perform at least three independent measurements and report the average and standard deviation.

Protocol 3: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol quantifies the amount of encapsulated nucleic acid.

Materials:

  • Fluorescent plate reader.

  • Black 96-well assay plates.

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye that binds to nucleic acids.

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • 2% Triton X-100 solution.

  • Nucleic acid standards of known concentrations.

  • pSar-LNP sample.

Procedure:

  • Prepare a standard curve: Create a series of dilutions of the nucleic acid standard in TE buffer.

  • Prepare samples:

    • To determine the amount of free (unencapsulated) nucleic acid, dilute the pSar-LNP sample in TE buffer.

    • To determine the total amount of nucleic acid, dilute the pSar-LNP sample in TE buffer containing 1% Triton X-100 to lyse the LNPs.

  • Plate preparation:

    • Pipette the standards and samples into the 96-well plate in duplicate or triplicate.

    • Add the diluted RiboGreen reagent to all wells.

  • Incubate the plate in the dark for 5 minutes.

  • Measure fluorescence: Read the fluorescence intensity using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free nucleic acid and total nucleic acid in the samples.

    • Calculate the %EE using the following formula: %EE = ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100

Visualizations

Troubleshooting Workflow for pSar-LNP Batch Variability

G Start Batch Fails CQA Specification Check_PDI Is PDI > 0.2? Start->Check_PDI Check_EE Is %EE < 80%? Check_PDI->Check_EE No Investigate_Mixing Investigate Mixing Process (Flow Rates, Clogging) Check_PDI->Investigate_Mixing Yes Check_Aggregation Is Size Increasing / Aggregation Observed? Check_EE->Check_Aggregation No Optimize_NP_Ratio Optimize N:P Ratio Check_EE->Optimize_NP_Ratio Yes Check_Storage Review Storage Conditions (Temp, Freeze-Thaw) Check_Aggregation->Check_Storage Yes Pass Batch Meets Specification Check_Aggregation->Pass No Qualify_Raw_Materials_PDI Qualify Raw Materials (Lipids, RNA) Investigate_Mixing->Qualify_Raw_Materials_PDI Optimize_FRR Optimize Flow Rate Ratio Qualify_Raw_Materials_PDI->Optimize_FRR Optimize_FRR->Pass Check_Buffer_pH Verify Aqueous Buffer pH (4-5) Optimize_NP_Ratio->Check_Buffer_pH Verify_RNA_Integrity Verify RNA Integrity Check_Buffer_pH->Verify_RNA_Integrity Verify_RNA_Integrity->Pass Verify_Purification Verify Purification Process (Ethanol Removal) Check_Storage->Verify_Purification Optimize_pSar_Conc Optimize pSar-Lipid Concentration Verify_Purification->Optimize_pSar_Conc Optimize_pSar_Conc->Pass

Caption: Troubleshooting decision tree for pSar-LNP batch variability.

pSar-LNP Formulation and Characterization Workflow

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization Lipid_Sol Prepare Lipid Solution (in Ethanol) Microfluidics Microfluidic Mixing (Controlled TFR & FRR) Lipid_Sol->Microfluidics NA_Sol Prepare Nucleic Acid Solution (Aqueous Buffer, pH 4-5) NA_Sol->Microfluidics Purification Purification (Dialysis / TFF) Microfluidics->Purification DLS Size & PDI Analysis (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Zeta Zeta Potential Purification->Zeta Final_Product Final pSar-LNP Product DLS->Final_Product RiboGreen->Final_Product Zeta->Final_Product

Caption: Workflow for pSar-LNP formulation and characterization.

References

Validation & Comparative

The Stealth Shield Standoff: N-tetradecyl-pSar25 vs. DSPE-PEG2000 for Enhanced Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial decision of selecting a stabilizing agent for liposomal drug delivery systems, the choice between the well-established DSPE-PEG2000 and the emerging N-tetradecyl-pSar25 presents a critical juncture. This guide provides an objective comparison of their performance, supported by available experimental data, to inform the selection of the optimal stealth polymer for enhanced liposome (B1194612) stability and therapeutic efficacy.

At the forefront of drug delivery, liposomes serve as versatile carriers, encapsulating therapeutic agents for targeted delivery and improved pharmacokinetic profiles. The incorporation of hydrophilic polymers on the liposome surface, a process known as "stealth" technology, is paramount for prolonging circulation time by evading the mononuclear phagocyte system (MPS). For years, polyethylene (B3416737) glycol (PEG), commonly in the form of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), has been the gold standard. However, the advent of polysarcosine (pSar) derivatives, such as this compound, offers a promising alternative, addressing some of the key limitations of PEGylation.

Executive Summary: A Tale of Two Polymers

While both DSPE-PEG2000 and this compound are designed to impart "stealth" characteristics to liposomes, their fundamental chemical differences lead to distinct biological interactions. DSPE-PEG2000 has a long-standing history of success in clinical applications, demonstrating its efficacy in improving the stability and circulation half-life of liposomal drugs.[1] In contrast, this compound is a newer, bioinspired polymer gaining traction for its potential to circumvent the immunogenicity issues associated with PEG.[2][3]

The primary advantage of polysarcosine lies in its significantly reduced immunogenicity.[] Repeated administration of PEGylated liposomes can lead to the production of anti-PEG antibodies, resulting in an accelerated blood clearance (ABC) phenomenon that compromises therapeutic efficacy.[] Polysarcosine, being a derivative of the endogenous amino acid sarcosine, is considered non-immunogenic and biodegradable, thus mitigating the risk of ABC.[2][5]

From a physicochemical standpoint, studies have indicated that pSar-coated liposomes exhibit properties comparable to their PEGylated counterparts in terms of particle size, zeta potential, and membrane fluidity.[2][3] This suggests that this compound can provide similar physical stability to liposomes as DSPE-PEG2000.

Physicochemical Stability: A Comparative Overview

Maintaining the structural integrity of liposomes is critical for ensuring the encapsulated drug reaches its target. Key parameters for assessing stability include particle size, polydispersity index (PDI), and zeta potential. While direct, head-to-head comparative studies under identical conditions are limited, the available data suggests that both polymers can be used to formulate stable liposomes.

Table 1: Comparison of Physicochemical Properties of pSar- and PEG-Coated Liposomes (Representative Data)

ParameterPolysarcosine-LiposomesPEG-LiposomesReference
Particle Size (nm) Similar to PEG-liposomes~100 - 150[2][3]
Zeta Potential (mV) Similar to PEG-liposomes~ -5 to -20[2][3]
Membrane Polarity Similar to PEG-liposomesNo direct comparison found[2]
Membrane Fluidity Similar to PEG-liposomesNo direct comparison found[2]

Note: This table is a qualitative summary based on available literature. Direct quantitative comparisons from a single study are not yet widely available.

In Vitro Drug Retention: Minimizing Leakage

A crucial aspect of liposome stability is its ability to retain the encapsulated drug until it reaches the target site. Premature drug leakage can lead to systemic toxicity and reduced therapeutic efficacy. Drug release is typically assessed using in vitro leakage assays.

While specific comparative data on drug leakage from liposomes stabilized with this compound versus DSPE-PEG2000 is scarce, the similar physicochemical properties suggest that pSar-liposomes would also exhibit good drug retention. One study on doxorubicin-loaded liposomes showed that PEGylated liposomes can retain over 90% of the drug after 24 hours in phosphate-buffered saline (PBS).[6] It is anticipated that pSar-liposomes would demonstrate a comparable level of drug retention due to the formation of a dense, hydrophilic protective layer.

Experimental Protocols

Liposome Formulation: Thin-Film Hydration Method

A common method for preparing both this compound and DSPE-PEG2000 coated liposomes is the thin-film hydration technique followed by extrusion.

Protocol:

  • Lipid Film Formation: The desired lipids, including the stabilizing polymer (this compound or DSPE-PEG2000), are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process is typically carried out at a temperature above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction (Extrusion): The resulting multilamellar vesicles (MLVs) are subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Diagram of the Thin-Film Hydration and Extrusion Workflow:

Liposome_Formation cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing lipids Lipids + Stabilizer (pSar or PEG) dissolve Dissolution lipids->dissolve solvent Organic Solvent solvent->dissolve evaporation Rotary Evaporation dissolve->evaporation film Thin Lipid Film evaporation->film hydration Hydration film->hydration buffer Aqueous Buffer + Drug buffer->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv

Caption: Workflow for liposome preparation via thin-film hydration and extrusion.

In Vitro Drug Leakage Assay: Dialysis Method

This method is commonly used to assess the stability of drug encapsulation over time.

Protocol:

  • Sample Preparation: A known concentration of drug-loaded liposomes is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Dialysis: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • Sampling: At predetermined time points, aliquots of the release medium are collected.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculation: The percentage of drug release is calculated as a function of time.

Diagram of the In Vitro Drug Leakage Assay Workflow:

Drug_Leakage_Assay cluster_setup Assay Setup cluster_analysis Analysis liposomes Drug-Loaded Liposomes dialysis_bag Dialysis Bag liposomes->dialysis_bag incubation Incubation at 37°C with Stirring dialysis_bag->incubation release_medium Release Medium (e.g., PBS) release_medium->incubation sampling Sampling of Release Medium incubation->sampling quantification Drug Quantification (e.g., UV-Vis) sampling->quantification calculation Calculation of % Drug Release quantification->calculation

Caption: Workflow for the in vitro drug leakage assay using the dialysis method.

The Immunogenicity Factor: A Key Differentiator

The most significant advantage of this compound over DSPE-PEG2000 is its reduced immunogenicity. This is a critical consideration for therapies that require multiple administrations.

Signaling Pathway of Accelerated Blood Clearance (ABC) Phenomenon with PEGylated Liposomes:

ABC_Phenomenon cluster_first_dose First Administration cluster_second_dose Second Administration peg_lipo1 PEGylated Liposome b_cell B-Cell Recognition peg_lipo1->b_cell plasma_cell Plasma Cell Differentiation b_cell->plasma_cell anti_peg_igm Anti-PEG IgM Production plasma_cell->anti_peg_igm igm_binding Anti-PEG IgM Binding anti_peg_igm->igm_binding peg_lipo2 PEGylated Liposome peg_lipo2->igm_binding complement Complement Activation igm_binding->complement opsonization Opsonization complement->opsonization mps_uptake MPS Uptake (Liver, Spleen) opsonization->mps_uptake clearance Accelerated Clearance mps_uptake->clearance

Caption: Simplified signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.

In contrast, liposomes coated with this compound are less likely to elicit an immune response, thus avoiding this pathway and maintaining a longer circulation time upon repeated injections.

Conclusion: Choosing the Right Stealth Polymer

The selection between this compound and DSPE-PEG2000 for liposome stabilization is context-dependent.

  • DSPE-PEG2000 remains a robust and well-validated choice for many applications, particularly for single-dose therapies or when immunogenicity is not a primary concern. Its extensive history of clinical use provides a wealth of safety and efficacy data.

  • This compound emerges as a superior alternative for multi-dose treatment regimens where the risk of inducing anti-PEG antibodies and the subsequent ABC phenomenon is a significant concern. Its bio-inspired, non-immunogenic, and biodegradable nature positions it as a next-generation stealth polymer for advanced drug delivery systems.

While current literature suggests that the physicochemical stability of pSar-coated liposomes is comparable to that of PEGylated liposomes, further direct comparative studies are warranted to provide a more comprehensive quantitative analysis. As research in this area progresses, this compound and other polysarcosine derivatives are poised to play an increasingly important role in the development of safer and more effective liposomal therapeutics.

References

The Rise of Polysarcosine: A Safer Alternative to PEGylated Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the immunogenicity of lipid nanoparticles (LNPs) is a critical consideration. While polyethylene (B3416737) glycol (PEG) has long been the standard for creating "stealth" nanoparticles that evade the immune system, concerns over anti-PEG antibodies and associated adverse reactions are mounting. This guide provides a comprehensive comparison of the immunogenicity of N-tetradecyl-pSarcosine25 (pSar)-containing LNPs and traditional PEGylated LNPs, supported by experimental data, to inform the development of safer and more effective nanomedicines.

The use of PEGylated lipids in LNP formulations, famously used in mRNA-based COVID-19 vaccines, has been shown to induce anti-PEG antibodies (both IgM and IgG) in some individuals.[1][2][3][4] This can lead to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration, reducing therapeutic efficacy, and in some cases, causing hypersensitivity reactions.[1] Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a promising non-immunogenic alternative to PEG.

Quantitative Comparison of Immunogenicity

Experimental data consistently demonstrates the reduced immunogenic potential of pSar-LNPs compared to their PEGylated counterparts. Key indicators of immunogenicity, including antibody production, complement activation, and cytokine release, have been evaluated in head-to-head studies.

Antibody Production

The induction of specific antibodies against the nanoparticle's surface coating is a primary driver of immunogenicity. Studies comparing pSar-LNPs and PEG-LNPs have shown a significant reduction in antibody production with the pSar formulation.

Antibody Isotype pSar-LNP PEG-LNP Fold Difference Reference Study
Anti-polymer IgM Lower Levels DetectedHigher Levels DetectedNot Quantified
Anti-polymer IgG Not DetectedDetected-

Note: Data is based on studies using various pSar-lipid conjugates. While specific quantitative fold differences are not always published, the trend of reduced antibody production for pSar-LNPs is consistent.

Complement Activation

The complement system is a crucial part of the innate immune response and its activation can lead to inflammation and clearance of nanoparticles. pSar-LNPs have been shown to cause significantly less complement activation.

Complement Component pSar-LNP (Relative Activation) PEG-LNP (Relative Activation) p-value Reference Study
SC5b-9 ~25%~100%< 0.001
Cytokine Release

The release of pro-inflammatory cytokines is another indicator of an immune response to nanoparticles. In vitro studies using human whole blood have demonstrated that pSar-LNPs trigger a significantly lower release of key inflammatory cytokines.

Cytokine pSar-LNP (Concentration pg/mL) PEG-LNP (Concentration pg/mL) p-value Reference Study
IL-1β ~50~200< 0.01
IL-6 ~2000~8000< 0.001
IL-8 ~1000~4000< 0.001
TNF-α ~250~1000< 0.001

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the methods used to assess immunogenicity is crucial for interpreting the data.

Immune Response to Lipid Nanoparticles

The diagram below illustrates the key pathways involved in the immune response to LNPs, highlighting where PEGylated lipids can trigger an immunogenic cascade.

Immune Response to Lipid Nanoparticles LNP LNP Administration PEG_LNP PEGylated LNP LNP->PEG_LNP PEGylation pSar_LNP pSar-LNP LNP->pSar_LNP pSarcosylation APC Antigen Presenting Cell (APC) PEG_LNP->APC Complement Complement System PEG_LNP->Complement Alternative/Lectin Pathway Activation T_Cell T Helper Cell APC->T_Cell Antigen Presentation B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell T_Cell->B_Cell Activation Antibodies Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Antibodies Antibodies->PEG_LNP Binding Antibodies->Complement Classical Pathway Activation Clearance Accelerated Blood Clearance Antibodies->Clearance Opsonization Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Anaphylatoxins->Cytokines Induction Anaphylatoxins->Clearance Inflammation

Caption: Immune activation pathways by LNPs.

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines a typical workflow for comparing the immunogenicity of pSar-LNPs and PEG-LNPs.

Workflow for LNP Immunogenicity Testing cluster_prep LNP Preparation cluster_in_vivo In Vivo Studies (Mouse Model) cluster_assays Immunogenicity Assays pSar_prep Formulate pSar-LNP injection Intravenous/Intramuscular Injection pSar_prep->injection PEG_prep Formulate PEG-LNP PEG_prep->injection blood_collection Blood Collection (Time Points) injection->blood_collection serum_isolation Serum/Plasma Isolation blood_collection->serum_isolation elisa ELISA for Anti-polymer IgM & IgG serum_isolation->elisa complement_assay Complement Activation Assay (e.g., SC5b-9 ELISA) serum_isolation->complement_assay cytokine_assay Cytokine Profiling (e.g., Luminex Assay) serum_isolation->cytokine_assay data_analysis Data Analysis & Comparison elisa->data_analysis complement_assay->data_analysis cytokine_assay->data_analysis

Caption: Experimental workflow for LNP immunogenicity.

Detailed Experimental Protocols

Anti-Polymer Antibody Titer Determination (ELISA)
  • Objective: To quantify the levels of IgM and IgG antibodies specific to the LNP's surface polymer (pSar or PEG).

  • Methodology:

    • Coating: High-binding 96-well plates are coated with a conjugate of the polymer (e.g., pSar-biotin or PEG-biotin) and a carrier protein (e.g., streptavidin) and incubated overnight at 4°C.

    • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Serum samples from LNP-treated and control animals are serially diluted and added to the wells, followed by incubation.

    • Detection: After washing, HRP-conjugated secondary antibodies specific for mouse IgM or IgG are added.

    • Substrate Addition: A TMB substrate solution is added, and the colorimetric reaction is stopped with a stop solution.

    • Measurement: The optical density is measured at 450 nm using a plate reader. Antibody titers are determined as the highest dilution giving a signal significantly above the background.

In Vitro Complement Activation Assay
  • Objective: To measure the activation of the complement cascade by LNPs.

  • Methodology:

    • Sample Preparation: pSar-LNPs and PEG-LNPs are incubated with human serum or plasma from healthy donors at 37°C for a defined period (e.g., 30 minutes).

    • Reaction Termination: The reaction is stopped by adding a buffer containing a chelating agent (e.g., EDTA) to inhibit further complement activation.

    • Quantification of SC5b-9: The level of the soluble terminal complement complex (SC5b-9) is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: The results are expressed as the percentage of complement activation relative to a positive control (e.g., zymosan).

Cytokine Release Assay in Human Whole Blood
  • Objective: To measure the release of pro-inflammatory cytokines induced by LNPs.

  • Methodology:

    • Blood Incubation: Freshly drawn human whole blood from healthy donors is incubated with pSar-LNPs, PEG-LNPs, a positive control (e.g., LPS), and a negative control (saline) at 37°C.

    • Plasma Collection: After incubation (e.g., 6 hours), the blood is centrifuged to collect the plasma.

    • Cytokine Measurement: The concentrations of various cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex xMAP technology).

    • Data Analysis: Cytokine concentrations are calculated based on standard curves and compared between the different treatment groups.

Conclusion

The growing body of evidence strongly suggests that replacing PEGylated lipids with polysarcosine-based lipids, such as N-tetradecyl-pSar25, can significantly reduce the immunogenicity of lipid nanoparticles. The lower antibody production, reduced complement activation, and diminished cytokine release associated with pSar-LNPs offer a promising path towards developing safer and more effective nanomedicines, particularly for applications requiring repeated dosing. As the field of nanotherapeutics continues to evolve, the adoption of non-immunogenic polymers like polysarcosine will be crucial for realizing the full potential of these innovative drug delivery systems.

References

A Head-to-Head Comparison: pSar-LNPs vs. PEG-LNPs for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly seeking alternatives to polyethylene (B3416737) glycol (PEG)-lipid nanoparticles (LNPs) for mRNA delivery, driven by concerns over anti-PEG immunogenicity. Polysarcosine (pSar)-based LNPs have emerged as a promising substitute, demonstrating comparable or even superior performance in preclinical studies. This guide provides an objective, data-driven comparison of pSar-LNPs and PEG-LNPs, focusing on key performance metrics, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

The widespread use of PEGylated LNPs in mRNA vaccines has highlighted their efficacy; however, the potential for pre-existing anti-PEG antibodies to cause adverse reactions and reduce therapeutic efficacy has spurred the development of alternative formulations.[1][2][3][4] Polysarcosine, a biocompatible and non-immunogenic polymer, offers a viable alternative to PEG for creating "stealth" nanoparticles that can evade the immune system and efficiently deliver their mRNA cargo.[5][6]

Performance Metrics: A Quantitative Comparison

The following tables summarize the key physicochemical properties, in vitro transfection efficiency, and in vivo performance of pSar-LNPs and PEG-LNPs based on published experimental data.

Table 1: Physicochemical Characterization of pSar-LNPs and PEG-LNPs
ParameterpSar-LNPsPEG-LNPsKey Findings
Size (Diameter, nm) ~80 - 150~85The size of pSar-LNPs is influenced by the structure of the pSar-conjugated lipid.[2][7]
Polydispersity Index (PDI) < 0.2< 0.2Both formulations consistently produce narrowly dispersed particles.[7][8]
mRNA Encapsulation Efficiency (%) ~70 - 90%~88 - 99%Generally high for both, though can be slightly lower for some pSar-lipid variants.[7][9]
Zeta Potential (mV) Slightly negative to slightly positiveSlightly negativeVaries depending on the specific ionizable lipid and pSar-lipid used.[2][7]
Table 2: In Vitro mRNA Transfection Efficiency
Cell LineLNP FormulationRelative Luminescence Intensity (vs. control)Key Findings
C2C12, Hep3B ALC-0315 based pSar-LNPsComparable or higher than PEG-LNPsComplete replacement of PEG-lipid with pSar-lipid can maintain or enhance mRNA delivery.[2]
HeLa, DC2.4 DMG-PEG based LNPsOptimal at 1.5% DMG-PEGA bell-shaped relationship exists between PEG content and in vitro transfection efficiency.[10][11]
hPBMCs MC3/DOPE/pSarHigher than PEG-LNPspSar-LNPs were generally more active in human immune cells.[12]
Table 3: In Vivo Performance and Safety
ParameterpSar-LNPsPEG-LNPsKey Findings
Protein Expression (Luciferase, EPO) Comparable or higherStandardpSar-LNPs can achieve robust and sustained protein expression in vivo.[5][13]
Immunogenicity Lower pro-inflammatory cytokine secretion (IL-1β, IL-6, IL-8) and reduced complement activationHigher potential for immunogenicitypSar-LNPs demonstrate an improved safety profile with reduced inflammatory responses.[5][6]
Biodistribution Primarily liver accumulationPrimarily liver accumulationBoth LNP types show a tendency for liver targeting after systemic administration.[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of pSar-LNPs and PEG-LNPs.

LNP Formulation by Microfluidic Mixing

This protocol describes the reproducible synthesis of LNPs using a microfluidic device.[8][15][16]

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315, DLin-MC3-DMA), phospholipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) or pSar-lipid dissolved in ethanol (B145695).

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase) dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG/pSar-lipid).[15]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).

  • Load the lipid solution and mRNA solution into separate syringes and mount them on the syringe pump of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • The resulting LNP solution is collected and dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

  • Measured by Dynamic Light Scattering (DLS).[17]

  • LNPs are diluted in PBS and analyzed at a fixed scattering angle.

mRNA Encapsulation Efficiency:

  • Determined using the RiboGreen assay.[8]

  • The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

  • Encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100.

In Vitro Transfection Efficiency Assay

This protocol assesses the ability of LNPs to deliver functional mRNA into cells.[18][19]

Materials:

  • Cultured cells (e.g., HeLa, HEK293T).

  • mRNA-LNPs.

  • Cell culture medium.

  • Luciferase assay reagent.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

In Vivo Protein Expression and Immunogenicity Assessment

This protocol evaluates the performance and safety of LNPs in an animal model.[9][14]

Materials:

  • Laboratory mice (e.g., C57BL/6).

  • mRNA-LNPs.

  • In Vivo Imaging System (IVIS) for luciferase imaging.

  • ELISA kits for cytokine measurement.

Procedure:

  • Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous, intramuscular).

  • For protein expression, inject a substrate for the reporter protein (e.g., D-luciferin for luciferase) at specified time points post-injection.

  • Anesthetize the mice and measure the bioluminescence using an IVIS.

  • For immunogenicity, collect blood samples at different time points.

  • Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of key workflows and pathways.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipids (Ionizable, Helper, Cholesterol, PEG/pSar) in Ethanol mixer Microfluidic Mixer lipids->mixer mrna mRNA in Low pH Buffer mrna->mixer dialysis Dialysis (vs. PBS) mixer->dialysis lnps mRNA-LNPs dialysis->lnps

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

In_Vitro_Transfection_Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with mRNA-LNPs incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 lysis Lyse Cells incubation2->lysis measurement Measure Luciferase Activity lysis->measurement end Quantify Transfection Efficiency measurement->end

Caption: Experimental workflow for in vitro mRNA transfection assay.

LNP_Cellular_Uptake_Pathway cluster_cell Intracellular Pathway lnp mRNA-LNP endocytosis Clathrin-Mediated Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Early Endosome (Low pH) endocytosis->endosome escape Endosomal Escape (Ionizable Lipid Protonation) endosome->escape cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation cytoplasm->translation protein Protein Expression translation->protein

References

Navigating the Challenge of Accelerated Blood Clearance: A Comparative Guide to pSar-LNPs and PEG-LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accelerated blood clearance (ABC) phenomenon presents a significant hurdle in the clinical translation of lipid nanoparticle (LNP)-based therapies. This guide provides an objective comparison of polysarcosine-lipid nanoparticles (pSar-LNPs) and polyethylene (B3416737) glycol-lipid nanoparticles (PEG-LNPs) in the context of the ABC phenomenon, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation drug delivery systems.

The repeated administration of PEG-LNPs can trigger an immune response, leading to the production of anti-PEG antibodies, primarily of the IgM isotype.[1][2] This sensitization results in the rapid clearance of subsequently injected PEG-LNPs from the bloodstream, a phenomenon known as accelerated blood clearance (ABC). The ABC phenomenon can significantly reduce the therapeutic efficacy and potentially lead to adverse effects. As an alternative, pSar-LNPs have emerged as a promising strategy to circumvent this immunological challenge. Polysarcosine, a polymer of the endogenous amino acid sarcosine, is considered to be biocompatible and less immunogenic than PEG.[2]

Performance Comparison: pSar-LNPs vs. PEG-LNPs

Studies directly comparing pSar-LNPs and PEG-LNPs have demonstrated the potential of polysarcosine to mitigate the ABC phenomenon. While both nanoparticle platforms can be formulated to exhibit similar physicochemical properties, their immunological profiles and subsequent pharmacokinetic behaviors upon repeated administration differ significantly.

A key finding is that pSar-liposomes do not appear to elicit a significant antibody response, thereby avoiding the rapid clearance seen with PEG-liposomes after a second dose. In contrast, the initial injection of PEG-liposomes leads to the production of IgMs that enhance the uptake of a subsequent dose by the liver, resulting in a reduced blood half-life.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies assessing the immunogenicity and biodistribution of pSar-LNPs and PEG-LNPs.

Table 1: Immunogenicity Profile After Repeated Administrations

Nanoparticle TypeAntibody InducedAntibody Titer/ConcentrationCitation
pSar-LNP Anti-pSar IgM & IgGNoticeably lower levels compared to PEG-LNPs.[2]
PEG-LNP Anti-PEG IgM & IgGSignificant induction, particularly after the first dose.[1][2]

Table 2: Pharmacokinetic & Biodistribution Parameters After a Second Dose

Nanoparticle TypeKey Pharmacokinetic ObservationOrgan Accumulation (after 2nd dose)Citation
pSar-LNP Helps to circumvent the ABC phenomenon.-[2]
PEG-LNP Reduced blood half-life.Enhanced uptake in the liver.[3]

Visualizing the ABC Phenomenon and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the ABC phenomenon signaling pathway and a typical experimental workflow for its assessment.

ABC_Phenomenon_Pathway cluster_first_dose First Injection cluster_second_dose Second Injection PEG-LNP_1 PEG-LNP B_Cell B-Cell PEG-LNP_1->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti-PEG_IgM Anti-PEG IgM Plasma_Cell->Anti-PEG_IgM Production Opsonization Opsonization Anti-PEG_IgM->Opsonization PEG-LNP_2 PEG-LNP PEG-LNP_2->Opsonization Macrophage Macrophage Opsonization->Macrophage Phagocytosis Rapid_Clearance Accelerated Blood Clearance Macrophage->Rapid_Clearance

Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon.

Experimental_Workflow Formulation LNP Formulation (pSar-LNP & PEG-LNP) Characterization Physicochemical Characterization Formulation->Characterization Animal_Model Animal Model (e.g., Mice, Rats) Characterization->Animal_Model First_Injection First Injection (Day 0) Animal_Model->First_Injection Blood_Sampling_1 Blood Sampling First_Injection->Blood_Sampling_1 Second_Injection Second Injection (e.g., Day 7) Blood_Sampling_1->Second_Injection Blood_Sampling_2 Blood Sampling Second_Injection->Blood_Sampling_2 Analysis Analysis Blood_Sampling_2->Analysis PK_Analysis Pharmacokinetic Analysis (Blood Concentration, AUC, t1/2) Analysis->PK_Analysis Immuno_Analysis Immunogenicity Analysis (Anti-PEG/pSar IgM ELISA) Analysis->Immuno_Analysis Bio_Analysis Biodistribution Analysis (Organ Harvest) Analysis->Bio_Analysis

Workflow for Assessing the ABC Phenomenon.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the ABC phenomenon. Below are representative protocols for LNP formulation, in vivo studies, and immunogenicity analysis.

LNP Formulation and Characterization

a. Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000) or pSar-lipid

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis cassettes

b. LNP Formulation (Microfluidic Mixing):

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and either PEG-lipid or pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[1]

  • Prepare the aqueous phase containing the nucleic acid cargo in a suitable buffer.

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated nucleic acids.

c. Physicochemical Characterization:

  • Size and Polydispersity Index (PDI): Determine by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Pharmacokinetics and Biodistribution Study

a. Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

b. Dosing and Sample Collection:

  • Administer the first dose of pSar-LNPs or PEG-LNPs intravenously (i.v.) via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein sampling.

  • After a washout period (e.g., 7 days), administer a second identical dose.

  • Repeat the blood sampling procedure.

  • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart) for biodistribution analysis.

c. Sample Analysis:

  • Quantify the concentration of LNPs in plasma samples using a suitable method, such as fluorescence measurement (if a fluorescent label is incorporated into the LNP) or by quantifying a specific lipid component via LC-MS.

  • Determine the accumulation of LNPs in harvested organs by measuring the signal from the labeled LNP.

Immunogenicity Assessment (Anti-PEG/pSar IgM ELISA)

a. Materials:

  • 96-well ELISA plates

  • PEG- or pSar-conjugated lipid for coating

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgM antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

b. ELISA Protocol:

  • Coat the wells of a 96-well plate with the PEG- or pSar-conjugated lipid overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Add diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add HRP-conjugated anti-mouse IgM antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Conclusion

The development of pSar-LNPs represents a significant advancement in overcoming the challenge of the accelerated blood clearance phenomenon associated with PEGylated nanoparticles. The available evidence strongly suggests that pSar-LNPs exhibit a reduced immunogenic profile, leading to a more favorable pharmacokinetic behavior upon repeated administration. This makes them a highly attractive alternative for the development of LNP-based therapies that require multiple dosing regimens. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of next-generation nanoparticle delivery systems. Further head-to-head studies providing comprehensive quantitative pharmacokinetic data will be invaluable in solidifying the advantages of pSar-LNPs in a clinical setting.

References

Evading the Immune System: A Comparative Guide to N-tetradecyl-pSar25 and Other Stealth Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of overcoming the body's natural immune response to nanomedicines is a critical hurdle. The widely used polyethylene (B3416737) glycol (PEG) coating, while effective in prolonging circulation, can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) and reduced therapeutic efficacy. This guide provides a comprehensive comparison of N-tetradecyl-pSar25, a polysarcosine-based lipid, with other PEG alternatives, offering experimental data and detailed protocols to inform the design of next-generation drug delivery systems.

This compound is a derivative of polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid that has emerged as a promising alternative to PEG.[1][2] Its key advantage lies in its reduced immunogenicity, offering a "stealth" coating to nanoparticles that can effectively evade the immune system, particularly the problematic anti-PEG antibodies.[3]

This compound vs. PEG: A Head-to-Head Comparison

Experimental evidence strongly suggests that polysarcosine-coated liposomes significantly outperform their PEGylated counterparts in avoiding the pitfalls of immunogenicity. A key concern with PEGylated nanoparticles is the "accelerated blood clearance (ABC)" phenomenon, where a second injection of the nanoparticle is rapidly cleared from circulation due to the production of anti-PEG IgM antibodies.

A pivotal study directly comparing pSar-liposomes to PEG-liposomes demonstrated the superior ability of polysarcosine to circumvent this ABC phenomenon. ELISA results from this study revealed markedly lower levels of both anti-PEG IgM and IgG in response to pSar-liposomes.[]

Table 1: Immunogenic Response to pSar-Liposomes vs. PEG-Liposomes
Antibody IsotypepSar-LiposomesPEG-LiposomesOutcome
Anti-PEG IgM Noticeably lower levelsHigher levelspSar-liposomes induce a weaker primary immune response.[]
Anti-PEG IgG Noticeably lower levelsHigher levelspSar-liposomes show reduced long-term immunogenicity.

The practical implication of this reduced immunogenicity is a significantly improved pharmacokinetic profile upon repeated administration.

Table 2: Pharmacokinetic Profile After Repeated Injection
FormulationSecond Injection CirculationABC PhenomenonImplication
pSar-Liposomes Maintained circulationCircumventedSuitable for multi-dose therapies.
PEG-Liposomes Rapidly clearedInducedReduced efficacy in subsequent doses.

The Broader Landscape of PEG Alternatives

While this compound shows great promise, it is part of a larger family of emerging stealth polymers. Other notable alternatives include poly(2-oxazolines) (POx) and zwitterionic polymers.

  • Poly(2-oxazolines) (POx): These polymers have also demonstrated excellent stealth properties, in some cases showing improved screening capabilities compared to PEG.

  • Zwitterionic Polymers: Materials like poly(sulfobetaine-methacrylate) (pSBMA) have shown antifouling behavior comparable to or even better than PEG in certain applications.

  • Poly(amino acids): Polymers such as poly(hydroxyethyl l-glutamine) (PHEG) and poly(hydroxyethyl-l-asparagine) (PHEA) can prolong the circulation of nanoparticles to a similar extent as PEG and may be less susceptible to the ABC phenomenon.

A direct quantitative comparison of this compound with these other advanced alternatives is an active area of research. However, the existing data consistently points towards polysarcosine as a leading candidate for developing safer and more effective nanomedicines.

Experimental Methodologies

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Liposome (B1194612) Formulation and Characterization

The following workflow outlines the preparation of liposomes coated with this compound or other stealth polymers.

G cluster_0 Lipid Film Hydration cluster_1 Size Extrusion cluster_2 Characterization A 1. Dissolve lipids (including this compound) in organic solvent B 2. Evaporate solvent to form a thin lipid film A->B C 3. Hydrate film with aqueous buffer B->C D 4. Extrude liposome suspension through polycarbonate membranes C->D E 5. Achieve desired vesicle size and lamellarity D->E F 6. Dynamic Light Scattering (DLS) for size and PDI E->F G 7. Zeta Potential Measurement E->G H 8. Cryo-Transmission Electron Microscopy (Cryo-TEM) for morphology E->H

Caption: Liposome formulation and characterization workflow.

Protocol:

  • Lipid Film Formation: The lipid mixture, including the stealth polymer-lipid conjugate (e.g., this compound), is dissolved in a suitable organic solvent (e.g., chloroform/methanol). The solvent is then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Size Reduction: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the liposomes are determined using dynamic light scattering (DLS). The morphology is visualized by cryo-transmission electron microscopy (cryo-TEM).

In Vivo Pharmacokinetics in a Mouse Model

This protocol describes the evaluation of the circulation time of stealth liposomes.

G A 1. Administer liposomes (e.g., IV injection) to mice B 2. Collect blood samples at predetermined time points A->B C 3. Quantify liposome concentration in plasma (e.g., via fluorescent label) B->C D 4. Plot concentration vs. time and calculate pharmacokinetic parameters C->D E 5. For ABC phenomenon, repeat injection after a set period (e.g., 7 days) and re-evaluate pharmacokinetics D->E

Caption: In vivo pharmacokinetic study workflow.

Protocol:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Liposome Administration: Liposomes encapsulating a fluorescent marker are administered intravenously (IV) via the tail vein.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 5 min, 1h, 4h, 8h, 24h) post-injection.

  • Quantification: Plasma is separated, and the concentration of the fluorescent marker is measured to determine the amount of circulating liposomes.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including circulation half-life and area under the curve (AUC).

  • ABC Phenomenon Study: To assess the ABC phenomenon, a second dose of liposomes is administered after a specific interval (e.g., 7 days), and the pharmacokinetic analysis is repeated.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Polymer Antibodies

This protocol is for the detection and quantification of antibodies against the stealth polymer.

G A 1. Coat ELISA plate with polymer-conjugated lipid B 2. Block non-specific binding sites A->B C 3. Add diluted serum samples from treated animals B->C D 4. Add enzyme-linked secondary antibody (anti-IgM or anti-IgG) C->D E 5. Add substrate and measure absorbance D->E F 6. Quantify antibody levels based on a standard curve E->F

Caption: ELISA protocol for anti-polymer antibody detection.

Protocol:

  • Plate Coating: 96-well ELISA plates are coated with the polymer-lipid conjugate (e.g., this compound) by dissolving it in an appropriate solvent (e.g., ethanol) and allowing the solvent to evaporate.

  • Blocking: Non-specific binding is blocked using a blocking buffer (e.g., 1% bovine serum albumin in PBS).

  • Sample Incubation: Serum samples from animals injected with the liposomes are diluted and incubated in the wells.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM or IgG) is added to detect the bound primary antibodies.

  • Detection: A substrate solution is added, and the resulting color change is measured using a plate reader. The absorbance is proportional to the amount of anti-polymer antibody present in the serum.

Conclusion

The development of stealth nanoparticles that can effectively evade the immune system is paramount for the success of nanomedicine. This compound and other polysarcosine-based materials represent a significant advancement over traditional PEGylation, offering the potential for safer and more effective multi-dose therapies. The data and protocols presented in this guide provide a solid foundation for researchers to explore and validate these next-generation stealth polymers in their own drug delivery systems. As research continues, a more detailed quantitative comparison between the leading PEG alternatives will further refine the selection of the optimal stealth coating for specific therapeutic applications.

References

Benchmarking N-tetradecyl-pSar25: A Superior Alternative to PEG for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for improved drug delivery systems is ongoing. While polyethylene (B3416737) glycol (PEG) has long been the industry standard for enhancing the pharmacokinetic properties of therapeutic molecules, concerns over its immunogenicity and non-biodegradability have spurred the development of alternatives. Among these, N-tetradecyl-pSar25, a lipidated form of polysarcosine, is emerging as a front-runner, offering enhanced performance and a superior safety profile.

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[1] This inherent biocompatibility, coupled with its "stealth" properties that shield therapeutics from the immune system, positions pSar as an ideal candidate to replace PEG.[1][2] The N-tetradecyl lipid chain in this compound further enhances its utility, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[3][4]

This guide provides a comprehensive comparison of this compound against PEG and other alternatives, supported by experimental data, to inform the design of next-generation drug delivery vehicles.

Performance Comparison: Polysarcosine vs. PEG and Other Alternatives

Experimental evidence consistently demonstrates the advantages of polysarcosine over PEG in several key areas:

  • Reduced Immunogenicity: A significant drawback of PEGylation is the increasing prevalence of anti-PEG antibodies in the population, which can lead to accelerated blood clearance (ABC) of PEGylated drugs and hypersensitivity reactions. Polysarcosine, being derived from an endogenous amino acid, is non-immunogenic, mitigating these risks. Studies comparing pSar-conjugated interferon (IFN) with PEG-IFN showed that the pSar conjugate elicited significantly fewer anti-IFN antibodies in mice.

  • Enhanced Therapeutic Efficacy: In preclinical models, pSar-conjugated therapeutics have demonstrated superior or comparable efficacy to their PEGylated counterparts. For instance, pSar-IFN was found to be more potent in inhibiting tumor growth than PEG-IFN. Furthermore, LNPs formulated with pSar lipids for mRNA delivery have shown more robust transfection potency compared to those with PEGylated lipids.

  • Improved Pharmacokinetics and Biodistribution: Polysarcosinylation, much like PEGylation, prolongs the circulation half-life of therapeutic proteins. However, studies have also shown that pSar-conjugated molecules can achieve higher accumulation in tumor tissues compared to PEGylated versions.

  • Biodegradability and Biocompatibility: Unlike the non-biodegradable PEG, which can accumulate in tissues, polysarcosine is biodegradable. This, along with its inherent biocompatibility, suggests a better long-term safety profile.

ParameterPolysarcosine (pSar)Poly(ethylene glycol) (PEG)Other Alternatives (e.g., POx, Zwitterionic Polymers)
Immunogenicity Low to non-immunogenicCan elicit anti-PEG antibodies, leading to ABC phenomenon and hypersensitivityGenerally low immunogenicity, but less extensively studied than pSar
Biocompatibility High, derived from endogenous amino acidGenerally considered biocompatible, but concerns about long-term accumulation existGood biocompatibility reported for many alternatives
Biodegradability BiodegradableNon-biodegradableVaries depending on the polymer
In Vivo Half-Life Comparable to PEG, prolongs circulationGold standard for extending in-vivo half-lifeCan be tailored to extend half-life
Therapeutic Efficacy Can be superior to PEG, with better tumor accumulationEstablished efficacy for numerous approved drugsPromising results in preclinical studies
Applications Protein conjugation, nanoparticle stabilization, LNP formulation for RNA deliveryProtein conjugation, nanoparticle stabilization, hydrogels, various medical devicesDrug and gene delivery, biomaterials

Experimental Methodologies

The following are summaries of typical experimental protocols used to evaluate and compare the performance of polymer-drug conjugates.

Protein-Polymer Conjugation

A common method for site-specific conjugation of a polymer to a protein like interferon (IFN) is native chemical ligation.

Protocol:

  • Protein Expression and Purification: The target protein (e.g., IFN) is expressed in a suitable host system (e.g., E. coli) and purified using standard chromatography techniques.

  • Polymer Synthesis: The polymer (e.g., polysarcosine or PEG) is synthesized with a reactive group at one end (e.g., a thioester) that is specific for a complementary group engineered onto the protein (e.g., an N-terminal cysteine).

  • Ligation Reaction: The purified protein and the activated polymer are mixed in a ligation buffer (e.g., phosphate (B84403) buffer with a reducing agent) and incubated to allow for the covalent bond formation.

  • Purification of the Conjugate: The resulting protein-polymer conjugate is purified from unreacted protein and polymer using techniques like size-exclusion or ion-exchange chromatography.

In Vitro Stability Assay (Protease Digestion)

This assay assesses the ability of the polymer to protect the conjugated protein from enzymatic degradation.

Protocol:

  • Sample Preparation: The unconjugated protein and the polymer-protein conjugates are diluted to a standard concentration in a suitable buffer.

  • Protease Addition: A protease, such as trypsin, is added to each sample.

  • Incubation: The samples are incubated at 37°C.

  • Time-Point Analysis: At various time points, aliquots are taken from each reaction and the digestion is stopped (e.g., by boiling).

  • Analysis: The remaining intact protein at each time point is analyzed by SDS-PAGE to determine the rate of degradation.

In Vivo Pharmacokinetics and Biodistribution

These studies are crucial for determining the circulation half-life and tissue accumulation of the conjugates.

Protocol:

  • Animal Model: A relevant animal model (e.g., mice or rats) is used.

  • Administration: The polymer-protein conjugates are administered intravenously.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Tissue Harvesting: At the end of the study, major organs and tumors (if applicable) are harvested.

  • Quantification: The concentration of the conjugate in plasma and tissue homogenates is determined using a suitable method, such as ELISA or by measuring a fluorescent label attached to the conjugate.

Cellular Uptake of Nanoparticles

Confocal laser scanning microscopy is a powerful technique to visualize the internalization of nanoparticles by cells.

Protocol:

  • Cell Culture: Adherent cells are cultured on glass-bottom dishes.

  • Nanoparticle Incubation: Fluorescently labeled nanoparticles (formulated with either pSar-lipids or PEG-lipids) are added to the cell culture medium and incubated for various time periods.

  • Cell Staining: The cell membranes and nuclei are stained with specific fluorescent dyes.

  • Imaging: The cells are washed to remove non-internalized nanoparticles and imaged using a confocal microscope to observe the intracellular localization of the nanoparticles.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Protein Expression & Purification s3 Protein-Polymer Conjugation s1->s3 s2 Polymer Synthesis (pSar or PEG) s2->s3 iv1 Protease Stability Assay s3->iv1 iv2 Cell Viability Assay s3->iv2 inv1 Pharmacokinetics (PK) Study s3->inv1 inv2 Biodistribution Study s3->inv2 inv4 Immunogenicity Assessment s3->inv4 inv3 Efficacy Study (e.g., Tumor Model) inv2->inv3 cellular_uptake cluster_ec Extracellular Space cluster_cell Cell np Nanoparticle (pSar-coated) cm Cell Membrane np->cm Endocytosis en Endosome cm->en ly Lysosome en->ly Fusion re Drug Release en->re

References

Safety Operating Guide

Navigating the Disposal of N-tetradecyl-pSar25: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel compounds like N-tetradecyl-pSar25 is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information, focusing on the proper disposal procedures for this compound, a polysarcosine (pSar) derivative increasingly utilized as an alternative to PEGylated lipids in lipid nanoparticles for applications such as mRNA delivery.[1][2][3]

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for its disposal based on information for similar lipid-based compounds and standard laboratory safety protocols. It is imperative to always consult your institution's specific environmental health and safety (EHS) guidelines and, when possible, obtain the compound-specific SDS from the manufacturer.

Core Safety and Handling Considerations

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While some polysarcosine-lipid conjugates are not classified as hazardous substances, it is best practice to handle all chemicals with care.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, should follow a structured procedure to ensure safety and environmental compliance.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is contaminated with any biohazardous or other hazardous materials. If so, it must be segregated and disposed of according to the protocols for the contaminating substance.

    • Physical State: Identify if the waste is in a solid (powder) or liquid (solution) form.

  • Waste Segregation:

    • Non-Hazardous Waste Stream: If it is confirmed that the this compound waste is not contaminated with hazardous materials, it can likely be disposed of as non-hazardous chemical waste.

    • Dedicated Waste Container: Use a clearly labeled, sealed container for collecting this compound waste. The label should include the full chemical name and concentration.

  • Disposal of Solid Waste:

    • For uncontaminated solid this compound, carefully sweep the material into the designated waste container, avoiding dust generation.

  • Disposal of Liquid Waste:

    • Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your institution's EHS office.

    • Collect all liquid waste containing this compound in a sealed, labeled container.

  • Final Disposal:

    • Arrange for the pickup and disposal of the sealed waste container through your institution's EHS department or a licensed chemical waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

start Start: this compound Waste assessment Assess Contamination (Biohazardous/Hazardous?) start->assessment contaminated Segregate as Contaminated Waste assessment->contaminated Yes not_contaminated Treat as Non-Hazardous Chemical Waste assessment->not_contaminated No dispose_contaminated Dispose via Institutional Hazardous Waste Protocol contaminated->dispose_contaminated solid_liquid Determine Physical State (Solid or Liquid?) not_contaminated->solid_liquid solid_waste Collect in Labeled, Sealed Container (Solid Waste) solid_liquid->solid_waste Solid liquid_waste Collect in Labeled, Sealed Container (Liquid Waste) solid_liquid->liquid_waste Liquid final_disposal Arrange for EHS Pickup and Disposal solid_waste->final_disposal liquid_waste->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult institutional guidelines for any specific handling and disposal requirements.

References

Navigating the Safe Handling of N-tetradecyl-pSar25: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N-tetradecyl-pSar25. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper material disposal.

This compound is a polysarcosine derivative increasingly utilized as a biodegradable alternative to PEGylated lipids in the development of lipid nanoparticles for in vivo applications. While offering promising benefits, its handling requires stringent safety measures to mitigate potential risks associated with nanoparticle exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.

Essential Personal Protective Equipment (PPE)

The primary routes of exposure to nanoparticles are inhalation and dermal contact. Therefore, a comprehensive PPE strategy is critical. The following table summarizes the required PPE for handling this compound, based on general nanoparticle safety guidelines and available safety data.

PPE CategoryItemSpecifications and Usage
Hand Protection Disposable Nitrile Gloves- Double-gloving is recommended. - Ensure gloves provide full coverage up to the wrist, overlapping with the lab coat sleeves. - Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Laboratory Coat- A dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn. - The coat should be kept fully buttoned to provide maximum coverage.
Eye Protection Safety Goggles- Must be worn at all times in the laboratory. - Should provide a complete seal around the eyes to protect from splashes and airborne particles.
Respiratory Protection N95 or higher-rated Respirator- Required when handling the powder form of this compound, especially when weighing or transferring, or when engineering controls are insufficient. - All users must be fit-tested and trained on the proper use of the selected respirator.

Operational and Disposal Plans

A systematic approach to handling and disposal is paramount to prevent contamination and ensure safety. The following workflow outlines the key procedural steps.

Experimental Workflow for Handling this compound

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure proper fit and inspection weigh_transfer Weigh and Transfer in a Fume Hood don_ppe->weigh_transfer Proceed to handling dissolution Dissolve in a Suitable Solvent weigh_transfer->dissolution Minimize dust generation decontaminate Decontaminate Work Surfaces dissolution->decontaminate After handling is complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe Prevent cross-contamination dispose Dispose of Waste in a Labeled, Sealed Container doff_ppe->dispose Follow waste disposal protocol

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Procedural Guidance

1. Preparation:

  • Designated Area: All work with this compound, particularly in its powder form, must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Donning PPE: Before entering the designated handling area, all required PPE must be donned in the correct order: lab coat, respirator, safety goggles, and then gloves (the outer pair going over the cuff of the lab coat).

2. Handling:

  • Weighing and Transfer: Extreme care should be taken to avoid generating dust when handling the solid material. Use appropriate tools (e.g., spatulas) for transfers.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Cleanup and Disposal:

  • Decontamination: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent.

  • Doffing PPE: PPE should be removed in a manner that avoids contaminating the wearer. The general sequence is to remove the outer gloves first, followed by the lab coat, safety goggles, respirator, and finally the inner gloves.

  • Waste Disposal: All disposable PPE and any materials that have come into contact with this compound must be collected in a dedicated, clearly labeled, and sealed waste container. The disposal of this waste must follow institutional and local regulations for chemical waste. Do not dispose of this material down the drain.

By implementing these safety protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Continuous review and adherence to these guidelines are essential for maintaining the highest standards of laboratory safety.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.